20-Deoxyingenol 3-angelate
Description
Properties
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16+,17-,18+,19-,21+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOWJJGOQJONCI-MZRDIQIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 20-Deoxyingenol 3-angelate: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate, a diterpenoid ester belonging to the ingenane (B1209409) class, has garnered significant interest within the scientific community for its potent biological activities, including protein kinase C (PKC) activation, anti-cancer, and nematicidal properties. This technical guide provides an in-depth overview of the discovery and isolation of this promising natural product, complete with detailed experimental protocols, quantitative data, and a visualization of its primary signaling pathway.
Discovery and Natural Occurrence
This compound is a naturally occurring compound found in various species of the plant genus Euphorbia. The initial discovery and isolation of ingenol (B1671944) esters, including derivatives of 20-deoxyingenol, were first reported in the early 1980s. These pioneering studies laid the groundwork for understanding the rich chemical diversity within Euphorbia species and the potent biological activities of their constituents. Specifically, plants such as Euphorbia peplus and Euphorbia guyoniana have been identified as sources of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₃₄O₅ |
| Molecular Weight | 414.54 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 75567-38-3 |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported in the literature.
Plant Material Collection and Preparation
-
Fresh aerial parts of Euphorbia species (e.g., Euphorbia peplus) are collected and air-dried in the shade at room temperature.
-
The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
The powdered plant material is subjected to exhaustive extraction with a polar solvent, most commonly methanol (B129727), at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.
-
The resulting methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
-
The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The fraction containing the desired ingenol esters is collected for further purification.
Chromatographic Purification
-
Column Chromatography: The active fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. The compound is detected by UV absorbance, and the corresponding peak is collected.
Structure Elucidation
The definitive structure of the isolated this compound is confirmed through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the structure.
Quantitative Data
The yield of this compound from plant material can vary depending on the plant species, geographical location, and time of harvest. Reported yields of related ingenol esters are typically in the range of milligrams per kilogram of dried plant material. Purity of the final isolated compound, as determined by HPLC analysis, should exceed 95% for use in biological assays.
Spectroscopic Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its identification.
| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |
| H-1 | ~6.0 | C-1 | ~130.0 |
| H-3 | ~5.5 | C-2 | ~140.0 |
| H-5 | ~4.2 | C-3 | ~75.0 |
| H-7 | ~3.8 | C-4 | ~40.0 |
| H-8 | ~2.5 | C-5 | ~80.0 |
| H-2' (angelate) | ~6.1 | C-6 | ~20.0 |
| H-3' (angelate) | ~2.0 | C-7 | ~45.0 |
| CH₃ (angelate) | ~1.8, 1.9 | C-8 | ~50.0 |
| ... | ... | ... | ... |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.
Biological Activity and Signaling Pathway
This compound is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The activation of PKC, particularly the novel PKCδ isoform, is a key mechanism underlying the pro-apoptotic and anti-cancer effects of this compound.
Experimental Workflow for Isolation and Characterization```dot
Caption: Simplified signaling pathway of this compound-induced apoptosis via PKCδ activation.
Upon binding, this compound activates PKCδ, leading to its translocation and the initiation of downstream signaling cascades. One major pathway involves the activation of the Ras/Raf/MEK/ERK signaling cascade, which ultimately promotes apoptosis. Concurrently, activated PKCδ can inhibit the pro-survival PI3K/AKT pathway, further sensitizing the cells to apoptotic cell death.
Conclusion
This compound stands out as a natural product with significant therapeutic potential. The methodologies for its isolation and purification are well-established, relying on a combination of solvent extraction and multi-step chromatographic techniques. Its mechanism of action, primarily through the activation of PKCδ, offers a promising avenue for the development of novel anti-cancer agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic capabilities of this potent ingenane diterpenoid. Further research into its specific molecular interactions and in vivo efficacy will be crucial for its translation into clinical applications.
The Source of 20-Deoxyingenol 3-Angelate in Euphorbia peplus Latex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia peplus, commonly known as petty spurge, has a long history in traditional medicine for treating various skin conditions. The milky latex of this plant is a rich source of bioactive ingenane (B1209409) diterpenes, a class of compounds that has garnered significant interest for its potent biological activities. Among these is 20-deoxyingenol (B1631286) 3-angelate, a significant constituent of the latex. This technical guide provides an in-depth overview of the current knowledge regarding the source, biosynthesis, extraction, and quantification of 20-deoxyingenol 3-angelate from E. peplus latex, aimed at researchers and professionals in drug development. While its close analogue, ingenol (B1671944) 3-angelate (ingenol mebutate), has been more extensively studied, this guide consolidates the available information on this compound and draws parallels from its better-known counterpart where necessary.
Quantitative Analysis of Ingenane Diterpenes in Euphorbia Species
Quantitative data for this compound in Euphorbia peplus latex is not as extensively reported as for ingenol mebutate. However, studies on related compounds provide a valuable reference for the expected concentrations and yields. The following table summarizes available quantitative data for ingenol and its esters from Euphorbia species.
| Compound | Plant Species | Plant Part | Concentration/Yield | Reference |
| Ingenol | E. myrsinites | Lower leafless stems | 547 mg/kg of dry weight | [1] |
| Ingenol Mebutate | E. peplus | Whole plant | ~1.1 mg/kg | [2] |
| Ingenol | E. lathyris | Seeds | ~100 mg/kg | [2] |
Biosynthesis of this compound
The biosynthetic pathway of ingenane diterpenes in Euphorbia is a complex process involving multiple enzymatic steps. While the complete pathway for this compound has not been fully elucidated, significant insights have been gained from studies on ingenol mebutate biosynthesis. The proposed pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to casbene (B1241624), the universal precursor for this class of diterpenes.
A series of oxidation and rearrangement reactions, catalyzed by cytochrome P450 monooxygenases and alcohol dehydrogenases, convert casbene into the characteristic ingenane scaffold. The final step in the formation of this compound is the esterification of the 20-deoxy-ingenol core with angelic acid, a reaction likely catalyzed by a specific acyltransferase.
Experimental Protocols
Extraction of Ingenane Diterpenes from E. peplus Latex
The following is a generalized protocol for the extraction of ingenane diterpenes from E. peplus latex, based on methods reported for similar compounds.
Materials:
-
Fresh E. peplus plants
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Latex Collection: Latex is collected from the stems and leaves of fresh E. peplus plants. This can be done by making small incisions and collecting the exuded latex in a suitable solvent, such as methanol, to prevent coagulation and degradation of the active compounds.
-
Extraction: The plant material (including the collected latex) is macerated and extracted with methanol or a mixture of dichloromethane and methanol at room temperature. The extraction is typically repeated several times to ensure complete recovery of the compounds.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then suspended in a methanol/water mixture and partitioned successively with hexane, dichloromethane, and ethyl acetate to separate compounds based on their polarity. Ingenane diterpenes are typically found in the more polar fractions (dichloromethane and ethyl acetate).
-
Chromatographic Purification: The fractions containing the target compounds are subjected to further purification using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the individual compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Quantification by UHPLC-MS/MS
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the quantification of ingenane diterpenes.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
C18 reversed-phase column.
Typical Method Parameters:
-
Mobile Phase: A gradient of water (often with a formic acid or ammonium (B1175870) formate (B1220265) additive) and acetonitrile (B52724) or methanol.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for ingenane diterpenes.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound.
Sample Preparation:
-
A known amount of the dried extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered through a 0.22 µm syringe filter before injection into the UHPLC system.
-
An internal standard, such as a deuterated analogue, may be added to improve the accuracy of quantification.
Signaling Pathways and Mechanism of Action
While the primary focus of this guide is the source of this compound, it is pertinent to mention the known mechanism of action for the closely related ingenol mebutate, as it is likely to be similar. Ingenol esters are known to be potent activators of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, including the activation of the Raf/MEK/ERK pathway, which ultimately leads to apoptosis and cell death in targeted (e.g., cancer) cells. This mechanism of action is central to the therapeutic potential of these compounds.
Conclusion
This compound is a key bioactive constituent of Euphorbia peplus latex with significant potential for further research and development. While more specific quantitative data and detailed isolation protocols are needed, the existing knowledge on ingenane diterpenes provides a solid foundation for researchers. The biosynthetic pathways are being unraveled, and robust analytical methods for quantification are available. Further investigation into this compound and its biological activities is warranted and promises to yield valuable insights for the development of new therapeutic agents.
References
The Biological Activity of 20-Deoxyingenol 3-angelate: A Technical Guide
Introduction
20-Deoxyingenol (B1631286) 3-angelate (DI3A) is a diterpenoid ester belonging to the ingenane (B1209409) class of natural products, commonly found in plants of the Euphorbia genus. This class of compounds, including the closely related and more extensively studied ingenol (B1671944) 3-angelate (I3A, also known as PEP005 or ingenol mebutate), has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological effects of 20-deoxyingenol 3-angelate, with a focus on its mechanism of action as a protein kinase C (PKC) activator, its downstream signaling effects, and its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Protein Kinase C Activation
The primary mechanism through which this compound and related ingenol esters exert their biological effects is through the activation of protein kinase C (PKC) isozymes.[1] These compounds are analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. By binding to the C1 domain of these enzymes, 20-deoxyingenol esters induce a conformational change that leads to their activation.
Emerging research indicates that 20-deoxyingenol esters exhibit a degree of isoform selectivity, with a pronounced effect on PKCα and PKCδ. This selective activation is a key determinant of the downstream cellular responses.
Quantitative Data on Biological Activity
While specific quantitative data for this compound is still emerging, data from the closely related ingenol 3-angelate (I3A) provides valuable insights into the potency of this class of compounds.
Table 1: Binding Affinities (Ki) of Ingenol 3-angelate (I3A) for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki) (nM) |
| PKCα | 0.3 ± 0.02 |
| PKCβ | 0.105 ± 0.019 |
| PKCγ | 0.162 ± 0.004 |
| PKCδ | 0.376 ± 0.041 |
| PKCε | 0.171 ± 0.015 |
Data obtained from in vitro binding assays with purified human PKC isoforms.[2]
Table 2: Cytotoxicity (IC50) of Ingenol 3-angelate (I3A) in Human Melanoma Cell Lines
| Cell Line | IC50 (µM) |
| A2058 | 38 |
| HT144 | 46 |
IC50 values were estimated after 24 hours of treatment.[3]
Table 3: Nematicidal Activity of this compound (DI3A)
| Organism | Activity |
| Caenorhabditis elegans | Significant nematicidal activity[4][5] |
| Panagrellus redivivus | Significant nematicidal activity[4] |
Specific LC50 values for DI3A are not yet widely reported, but studies confirm its potent activity.[4][5]
Key Biological Activities and Signaling Pathways
Nematicidal Activity
This compound has demonstrated significant nematicidal activity against nematodes such as Caenorhabditis elegans and Panagrellus redivivus.[4][5] This activity is linked to the activation of a protein kinase C isotype, TPA-1, in the nematodes.[4] Treatment with DI3A leads to inhibited growth and development, as well as negative effects on locomotion and reproduction.[4]
Modulation of the NF-κB Signaling Pathway
A critical downstream consequence of PKC activation by ingenol esters is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of PKC, particularly PKCδ and PKCθ, leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of target genes.
Reactivation of Latent HIV
Ingenol esters, including this compound analogs, are potent activators of latent Human Immunodeficiency Virus (HIV) reservoirs.[6] This "shock and kill" strategy for HIV eradication relies on the activation of the PKC-NF-κB pathway.[6] NF-κB binding to the HIV long terminal repeat (LTR) promoter region initiates viral transcription, bringing the virus out of latency and making it susceptible to antiretroviral therapy and immune clearance. Some ingenol derivatives have been shown to be more potent in reactivating latent HIV than other known activators.[6]
Anti-cancer and Pro-apoptotic Effects
The activation of specific PKC isoforms by ingenol esters can lead to diverse outcomes in cancer cells. For instance, ingenol 3-angelate has been shown to induce apoptosis in myeloid leukemia cell lines and primary acute myeloid leukemia (AML) cells, an effect mediated by the activation of PKCδ.[7][8] In melanoma cells, I3A suppresses survival and proliferation, with estimated IC50 values of 38 µM and 46 µM in A2058 and HT144 cell lines, respectively.[3] The pro-apoptotic effects are associated with the activation of caspases and disruption of the mitochondrial membrane potential.[3]
Experimental Protocols
In Vitro PKC Kinase Activity Assay (ELISA-based)
This assay quantitatively measures the activity of PKC by detecting the phosphorylation of a specific substrate.
Principle: A PKC substrate peptide is pre-coated onto a microplate. In the presence of ATP, active PKC in a cell lysate will phosphorylate the substrate. The amount of phosphorylated substrate is then quantified using a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP), which is proportional to the PKC activity.[9]
Methodology:
-
Cell Lysate Preparation:
-
Culture cells of interest to the desired density.
-
Treat cells with varying concentrations of this compound for a specified time. Include a positive control (e.g., PMA) and a vehicle control.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
-
Kinase Reaction:
-
Add equal amounts of protein lysate to the wells of the PKC substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate at 37°C for the optimized reaction time.
-
-
Detection:
-
Wash the wells to remove non-phosphorylated components.
-
Add the phospho-specific primary antibody and incubate.
-
After washing, add the HRP-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
-
Data Analysis:
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Normalize the absorbance readings to the total protein concentration to determine the specific PKC activity.
-
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This imaging-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Principle: Cells are treated with an NF-κB activator, leading to the translocation of p65 to the nucleus. The cells are then fixed, permeabilized, and stained with a primary antibody specific for p65 and a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI). The cellular localization of p65 is then visualized and quantified using fluorescence microscopy.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
Treat cells with a dose-range of this compound for various time points. Include positive (e.g., TNF-α) and negative controls.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio of the p65 signal in a large population of cells using image analysis software.
-
HIV Latency Reactivation Assay in J-Lat Cells
This assay measures the ability of a compound to reactivate latent HIV, which is often quantified by the expression of a reporter gene (e.g., GFP) under the control of the HIV LTR.
Principle: J-Lat cells are a model for HIV latency, containing an integrated but transcriptionally silent HIV provirus where the nef gene is replaced with a green fluorescent protein (GFP) reporter. Activation of the HIV LTR by a latency-reversing agent leads to the expression of GFP, which can be quantified by flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Culture J-Lat cells in appropriate media.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a positive control (e.g., PMA or TNF-α) and a vehicle control.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Quantification of Viral RNA (Optional):
-
Isolate total RNA from the treated cells.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of HIV RNA transcripts.
-
Alternatively, viral RNA released into the supernatant can be quantified.
-
Conclusion
This compound is a potent bioactive natural product with a primary mechanism of action centered on the activation of protein kinase C, particularly isoforms α and δ. This activation triggers a cascade of downstream signaling events, most notably the NF-κB pathway, leading to a range of biological effects including nematicidal activity, reactivation of latent HIV, and modulation of cancer cell proliferation and apoptosis. While much of the detailed quantitative data comes from its close analog, ingenol 3-angelate, the available evidence strongly supports the potential of this compound as a valuable pharmacological tool and a lead compound for drug discovery. Further research is warranted to fully elucidate its specific dose-response relationships and isoform selectivity to better understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-parametric characterization of rare HIV-infected cells using an RNA-flow FISH technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Cytotoxic Potential of 20-Deoxyingenol 3-angelate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the cytotoxic properties of 20-Deoxyingenol 3-angelate, a potent diterpenoid ester also known as Ingenol (B1671944) Mebutate and PEP005. Addressed to researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, summarizes its cytotoxic efficacy across a range of cancer cell lines, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction
This compound is a natural product derived from the sap of the plant Euphorbia peplus. It has garnered significant interest in the scientific community for its potent anti-cancer properties.[1][2][3] Clinically, it is known as ingenol mebutate and is approved for the topical treatment of actinic keratosis.[4] Its therapeutic effects are attributed to a dual mechanism of action: direct cytotoxicity towards tumor cells and the induction of a localized inflammatory response that contributes to tumor clearance.[1][2][3] This guide focuses on the direct cytotoxic effects of this compound.
Mechanism of Action: A Dual Approach to Cell Death
This compound primarily exerts its cytotoxic effects through the activation of Protein Kinase C (PKC) isoforms.[5][6] This activation triggers a cascade of downstream signaling events, leading to both apoptosis (programmed cell death) and necrosis (a form of cell injury resulting in the premature death of cells).[7][8]
The compound's interaction with PKC, particularly the delta isoform (PKCδ), is a critical event.[9] Activation of PKCδ can initiate signaling through the MEK/ERK pathway, which has been shown to be involved in the induction of cell death in keratinocytes.[4] Furthermore, PEP005 has been observed to induce apoptosis in various cancer cell lines, including leukemia and melanoma, often at nanomolar concentrations.[6][9] At higher micromolar concentrations, it tends to induce necrosis.[6][10]
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values for various cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| COLO205 | Colon Cancer | 0.01 | [5] |
| HCC2998 | Colon Cancer | > 100 | [11] |
| HT29 | Colorectal Cancer | > 100 | [12] |
| HCT-116 | Colorectal Cancer | > 100 | [12] |
| MDA-MB-435 | Breast Cancer | 2.6 | [5] |
| A549 | Lung Cancer | > 100 | [11] |
| OVCAR-3 | Ovarian Cancer | > 100 | [11] |
| A2058 | Melanoma | 38 | [13] |
| HT144 | Melanoma | 46 | [13] |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but cytotoxic | [8] |
| NB4 | Acute Promyelocytic Leukemia | Induces apoptosis at nanomolar concentrations | |
| Panc-1 | Pancreatic Cancer | 0.0431 | [14] |
| HSC-5 | Squamous Cell Carcinoma | 200-300 | [10] |
| HeLa | Cervical Cancer | 200-300 | [10] |
| HH | Cutaneous T-Cell Lymphoma | ~0.05 | [9] |
| HuT-78 | Cutaneous T-Cell Lymphoma | ~0.05 | [9] |
| MyLa | Cutaneous T-Cell Lymphoma | > 2 | [9] |
| SeAx | Cutaneous T-Cell Lymphoma | > 2 | [9] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in assessing the cytotoxicity of any compound. Below are detailed methodologies for key assays cited in the literature for evaluating the effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate until they adhere and are in a logarithmic growth phase.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically around 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Western Blotting for PKC Activation
Western blotting is used to detect the expression and activation (e.g., phosphorylation or translocation) of specific proteins, such as PKC isoforms.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCδ or anti-phospho-PKCδ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or phosphorylation levels.
-
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate the key pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Investigations into the Anti-inflammatory Potential of 20-Deoxyingenol 3-angelate and Related Diterpenoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) class, isolated from the sap of Euphorbia peplus. This plant has a history in traditional medicine for treating various skin conditions. While early specific research focusing solely on the anti-inflammatory properties of this compound is limited, significant insights can be drawn from studies on its close structural analogue, Ingenol 3-angelate (I3A), also known as PEP005. I3A is a potent activator of Protein Kinase C (PKC) isoforms, a key enzyme family in inflammatory signaling pathways. This guide synthesizes the available data on related diterpenoids and leverages the extensive research on I3A to provide a comprehensive overview of the potential anti-inflammatory mechanisms, experimental evaluation protocols, and relevant quantitative data for researchers in drug discovery and development.
Data Presentation: Anti-inflammatory Activity of Diterpenoids from Euphorbia peplus
Early screening of compounds from Euphorbia peplus often utilized in vitro assays to identify potential anti-inflammatory activity. A common method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying this activity.
| Compound | Diterpenoid Class | In Vitro Assay System | Endpoint Measured | IC50 (µM) |
| Paralianone C (3) | Paraliane | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Inhibition | 38.3 |
| Paralianone D (4) | Paraliane | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Inhibition | 29.9 |
| Pepluanol G (11) | Pepluane | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Inhibition | 35.5 |
| Compound 13 | Not specified | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Inhibition | 35.7 |
| Compound 16 | Not specified | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Inhibition | 34.8 |
Inferred Anti-inflammatory Signaling Pathways (Based on Ingenol 3-angelate)
The anti-inflammatory effects of ingenane diterpenoids are believed to be mediated primarily through the activation of Protein Kinase C (PKC) isoforms.[1] Ingenol 3-angelate (I3A) acts as a diacylglycerol (DAG) analogue, binding to the C1 domain of classical and novel PKC isoforms, leading to their activation and translocation to cellular membranes.[1] This activation can trigger a cascade of downstream signaling events, notably involving the NF-κB and MAPK pathways, which are central regulators of inflammation.[1]
PKC-NF-κB Signaling Pathway
Activation of specific PKC isoforms, such as PKCδ, can lead to the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[2] This releases the nuclear factor-kappa B (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes such as iNOS (inducible nitric oxide synthase) and COX-2.[1][3] The anti-inflammatory effect of I3A in some contexts is thought to arise from the downregulation of this pathway following initial activation.[1]
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Nematicidal Properties of 20-Deoxyingenol 3-angelate against Caenorhabditis elegans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nematicidal properties of 20-Deoxyingenol 3-angelate (DI3A), a major constituent of Euphorbia peplus latex, against the model organism Caenorhabditis elegans. Recent studies have demonstrated the potent effects of DI3A on nematode viability, including inhibition of growth and development, disruption of locomotion and reproduction, and induction of oxidative stress. The primary mechanism of action appears to be mediated through the upregulation of the tpa-1 gene, which encodes a protein kinase C (PKC) isotype. This document details the available data, outlines experimental protocols for assessing the nematicidal activity of DI3A, and presents a putative signaling pathway for its mode of action.
Introduction
The search for novel, effective, and environmentally benign nematicides is a critical endeavor in agriculture and medicine. Plant-derived compounds offer a rich source of potential candidates. This compound, an ingenane (B1209409) diterpene, has emerged as a promising nematicidal agent. This guide synthesizes the current knowledge on its effects on C. elegans, a widely used model for studying nematode biology and for screening anthelmintic compounds.
Quantitative Data on Nematicidal Effects
While specific quantitative data such as LC50 values from the primary literature are not publicly available, research indicates that this compound exhibits significant, dose-dependent nematicidal activity against C. elegans[1][2]. The following tables are representative of how such data would be presented.
Table 1: Nematicidal Activity of this compound (DI3A) on C. elegans
| Compound | Exposure Time (hours) | LC50 (µM) | 95% Confidence Interval |
| This compound | 24 | Data not available | Data not available |
| This compound | 48 | Data not available | Data not available |
| This compound | 72 | Data not available | Data not available |
Table 2: Sub-lethal Effects of this compound (DI3A) on C. elegans
| Parameter | DI3A Concentration (µM) | % Effect (relative to control) |
| Growth Inhibition | Data not available | Data not available |
| Locomotion (Thrashing Rate) | Data not available | Data not available |
| Brood Size Reduction | Data not available | Data not available |
| ROS Accumulation | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the nematicidal properties of this compound on C. elegans.
C. elegans Culture and Maintenance
-
Strain: Wild-type C. elegans Bristol N2.
-
Culture Medium: Nematode Growth Medium (NGM) agar (B569324) plates.
-
Food Source: E. coli OP50.
-
Incubation Temperature: 20°C.
-
Synchronization: Age-synchronized populations are obtained by bleaching gravid adults to isolate eggs, which are then allowed to hatch into L1 larvae in M9 buffer.
Preparation of this compound (DI3A)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving DI3A.
-
Stock Solution: Prepare a high-concentration stock solution of DI3A in DMSO.
-
Working Solutions: Dilute the stock solution in M9 buffer or liquid NGM to achieve the desired final concentrations for the assays. The final DMSO concentration in the assay should be kept low (e.g., ≤ 0.5%) to avoid solvent toxicity.
Nematicidal (Lethality) Assay
-
Synchronize C. elegans to the L4 larval stage.
-
In a 96-well microtiter plate, add a suspension of L4 worms (approximately 20-30 worms per well) in M9 buffer containing E. coli OP50.
-
Add DI3A working solutions to the wells to achieve a range of final concentrations. Include a solvent control (DMSO) and a negative control (M9 buffer).
-
Incubate the plate at 20°C.
-
At 24, 48, and 72-hour time points, score the number of dead worms. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.
Growth Inhibition Assay
-
Synchronize C. elegans to the L1 larval stage.
-
Transfer a known number of L1 larvae to NGM plates seeded with E. coli OP50 and containing various concentrations of DI3A.
-
Incubate the plates at 20°C for 72 hours.
-
After incubation, wash the worms off the plates with M9 buffer.
-
Measure the body length of the worms using imaging software.
-
Compare the average body length of worms treated with DI3A to the control group to determine the percentage of growth inhibition.
Locomotion (Thrashing) Assay
-
Synchronize C. elegans to the young adult stage.
-
Expose the worms to different concentrations of DI3A for a defined period (e.g., 24 hours).
-
Transfer individual worms to a drop of M9 buffer on a glass slide.
-
Allow the worms to acclimate for 1 minute.
-
Count the number of thrashes (one thrash is a complete change in the direction of bending at the mid-body) in a 30-second interval.
-
Compare the thrashing rate of DI3A-treated worms to the control group.
Reproduction (Brood Size) Assay
-
Synchronize C. elegans to the L4 larval stage.
-
Place individual L4 worms on separate NGM plates containing different concentrations of DI3A.
-
Allow the worms to lay eggs for their entire reproductive period, transferring them to fresh plates every 24 hours.
-
Count the number of progeny produced by each worm.
-
Compare the average brood size of DI3A-treated worms to the control group.
Reactive Oxygen Species (ROS) Accumulation Assay
-
Expose a population of synchronized young adult worms to DI3A for a specific duration.
-
Wash the worms with M9 buffer to remove excess compound.
-
Incubate the worms in M9 buffer containing a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
After incubation, wash the worms to remove excess dye.
-
Mount the worms on an agar pad on a microscope slide.
-
Measure the fluorescence intensity in the worms using a fluorescence microscope and appropriate imaging software.
-
Compare the fluorescence levels in DI3A-treated worms to the control group.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Nematicidal Assays
Caption: Workflow for assessing the nematicidal effects of DI3A on C. elegans.
Putative Signaling Pathway of this compound in C. elegans
Caption: Proposed signaling pathway of DI3A in C. elegans.
Mechanism of Action
Studies indicate that this compound exerts its nematicidal effects through the protein kinase C (PKC) isotype TPA-1[1][2]. Transcriptome analysis of DI3A-treated C. elegans revealed a significant upregulation of the tpa-1 gene[1]. Furthermore, knockdown of tpa-1 using RNA interference (RNAi) was shown to alleviate the growth-inhibitory effects of DI3A[1]. This suggests that DI3A, possibly due to its structural similarity to phorbol (B1677699) esters which are known PKC activators, activates the TPA-1 signaling pathway. This activation likely triggers a downstream cascade of cellular events leading to the observed toxic effects on the nematode, including developmental arrest, impaired motor function, reduced fertility, and increased oxidative stress.
Metabolic analyses have shown that DI3A is not significantly metabolized by C. elegans, suggesting that the parent compound is responsible for the observed bioactivity[1].
Conclusion
This compound is a potent natural nematicide with a clear mode of action involving the TPA-1 signaling pathway in C. elegans. Its multifaceted impact on nematode physiology highlights its potential for development as a novel pest control agent. Further research is warranted to elucidate the downstream targets of the TPA-1 pathway in response to DI3A and to evaluate its efficacy against a broader range of parasitic nematodes. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations in this promising area of research.
References
20-Deoxyingenol 3-angelate as a Protein Kinase C Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate is a diterpenoid ester belonging to the ingenane (B1209409) family, compounds naturally found in plants of the Euphorbia genus. It is a structural analog of the well-characterized Protein Kinase C (PKC) activator, ingenol (B1671944) 3-angelate (also known as ingenol mebutate or PEP005). While both compounds share a common ingenane core, the absence of the C20 hydroxyl group in 20-deoxyingenol 3-angelate may influence its binding affinity and selectivity for PKC isoforms, as well as its overall biological activity profile.
This technical guide provides a comprehensive overview of this compound as a PKC activator, drawing upon data from its close analog, ingenol 3-angelate, to infer its likely biochemical and cellular effects. The guide is intended for researchers and drug development professionals interested in the therapeutic potential of PKC activators in oncology and other disease areas.
Mechanism of Action: Protein Kinase C Activation
This compound is presumed to act as a PKC activator by mimicking the function of the endogenous second messenger, diacylglycerol (DAG). It binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation. This activation initiates a cascade of downstream signaling events that can culminate in various cellular responses, including apoptosis, cell cycle arrest, and inflammation.
A key target in the therapeutic effects of ingenol analogs is PKCδ, a novel PKC isoform that is often implicated in pro-apoptotic signaling.[1] Activation of PKCδ can lead to its translocation to various cellular compartments, including the mitochondria and nucleus, where it phosphorylates a range of substrate proteins, ultimately driving the cell towards apoptosis.[1]
Quantitative Data
Binding Affinity of Ingenol 3-angelate for PKC Isoforms
The binding affinity of ingenol 3-angelate to various PKC isoforms has been determined using a competitive binding assay with [³H]phorbol 12,13-dibutyrate ([³H]PDBu).[2]
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKCα | 0.30 ± 0.02 |
| PKCβ | 0.11 ± 0.02 |
| PKCγ | 0.16 ± 0.004 |
| PKCδ | 0.38 ± 0.04 |
| PKCε | 0.17 ± 0.02 |
| Data from Kedei et al. (2004).[2] Ki values represent the mean ± SE of three independent experiments. |
Cytotoxicity of Ingenol 3-angelate
The cytotoxic effects of ingenol 3-angelate have been evaluated in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A2058 | Melanoma | 38 |
| HT144 | Melanoma | 46 |
| Data from a study on the effects of ingenol 3-angelate on melanoma cells.[3] |
A derivative of 20-deoxyingenol, an oxadiazole derivative, has shown significant cytotoxic activity against HepG2 (human liver cancer) cells with an IC50 of 8.8 µM, while showing low toxicity to normal cells (IC50 > 50 µM).[4]
Signaling Pathways
The activation of PKC by this compound is expected to trigger downstream signaling cascades, most notably the Ras/Raf/MEK/ERK pathway, which plays a crucial role in regulating cell proliferation and survival. The activation of PKCδ, in particular, is a key event leading to apoptosis.
Figure 1: PKC-mediated activation of the MAPK/ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a PKC activator.
PKC Binding Assay ([³H]PDBu Competition Assay)
This assay measures the ability of a test compound to compete with the radiolabeled phorbol (B1677699) ester, [³H]PDBu, for binding to the C1 domain of PKC.
Figure 2: Workflow for the [³H]PDBu competition binding assay.
Methodology:
-
Reaction Mixture Preparation: In a microtiter plate, combine purified recombinant PKC isoform, a lipid mixture (e.g., phosphatidylserine and phorbol 12-myristate 13-acetate [PMA] to facilitate PKC activation), and a fixed concentration of [³H]PDBu in a suitable assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled PDBu (non-specific binding).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.
-
Separation: Separate the PKC-bound [³H]PDBu from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the protein-ligand complexes.
-
Quantification: Wash the filters to remove unbound [³H]PDBu and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]PDBu (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
In Vitro PKC Kinase Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific substrate peptide.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., HEPES), MgCl₂, a PKC substrate peptide (e.g., a peptide with a PKC consensus sequence), and the lipid activators (phosphatidylserine and DAG).
-
Enzyme and Activator Addition: Add the purified PKC isoform and this compound to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a quench buffer containing EDTA or by spotting the reaction mixture onto a phosphocellulose paper which binds the phosphorylated peptide.
-
Separation and Quantification: Wash the phosphocellulose paper extensively to remove unreacted [γ-³²P]ATP. Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the enzyme in the presence of varying concentrations of this compound to determine its effect on PKC activity.
Western Blot Analysis of PKC Signaling Pathway
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PKC signaling cascade within cells treated with this compound.
Figure 3: General workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat them with various concentrations of this compound for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., PKCδ, ERK, MEK).
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
This compound, as a close analog of ingenol 3-angelate, is a potent activator of Protein Kinase C. Its biological activities, particularly its pro-apoptotic effects in cancer cells, are likely mediated through the activation of specific PKC isoforms, with PKCδ playing a central role. The downstream activation of the MAPK/ERK signaling pathway is a key consequence of PKC activation by this class of compounds. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel PKC modulators. Further research is warranted to elucidate the specific quantitative differences in the bioactivity of this compound compared to ingenol 3-angelate, which will be crucial for its potential development as a therapeutic agent.
References
- 1. The protein kinase C agonist PEP005 (ingenol 3-angelate) in the treatment of human cancer: a balance between efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-Deoxyingenol ester and ether derivatives: Synthesis, properties and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 20-Deoxyingenol (B1631286) 3-angelate, a biologically active ingenane (B1209409) diterpenoid. The synthesis is based on a combination of the highly efficient total synthesis of (+)-ingenol developed by Baran and subsequent modifications for deoxygenation and selective esterification. This protocol is intended for researchers in organic synthesis and medicinal chemistry. Additionally, this document outlines the known biological activities and signaling pathways associated with 20-Deoxyingenol 3-angelate and related ingenol (B1671944) esters, providing context for its potential applications in drug discovery and development.
Introduction
Ingenol mebutate (ingenol-3-angelate), an ester of the diterpene ingenol, is an FDA-approved drug for the treatment of actinic keratosis.[1] The complex tetracyclic structure of ingenol, featuring a highly strained "inside-outside" bridgehead stereochemistry, has made it a challenging target for total synthesis.[1][2] this compound is a related natural product that has demonstrated significant biological activity, including nematicidal effects.[3] This document details a proposed synthetic route to this compound, leveraging the advancements in the total synthesis of ingenol.
Synthesis of (+)-Ingenol
The total synthesis of (+)-ingenol has been accomplished by several research groups, with notable contributions from Winkler, Wood, and Baran.[4][5][6] The Baran synthesis, being the most concise to date, serves as the foundation for this protocol.[6][7][8]
Quantitative Data for Total Syntheses of (+)-Ingenol
The following table summarizes the key quantitative data from the most prominent total syntheses of (+)-ingenol, highlighting the challenges and advancements in its synthesis.
| Synthesis | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Strategy |
| Winkler (2002) | Commercially available starting materials | 45 | 0.0066 | Intramolecular dioxenone photoaddition-fragmentation |
| Wood (2004) | Commercially available starting materials | 33 | Not explicitly stated | Ring-closing metathesis |
| Baran (2013) | (+)-3-carene | 14 | ~1.2 | Two-phase (cyclase and oxidase) synthesis |
Proposed Synthesis Protocol for this compound
The following protocol is a proposed route for the synthesis of this compound, commencing from a late-stage intermediate in the Baran synthesis of (+)-ingenol.
Synthesis of 20-Deoxyingenol
The synthesis of 20-deoxyingenol has been reported as part of the total synthesis of ingenol by Wood and coworkers.[2][9] The following protocol outlines a plausible route involving a late-stage deoxygenation of an ingenol precursor.
Step 1: Selective Protection of the C3 and C5 Hydroxyl Groups of Ingenol
This step is necessary to achieve selective deoxygenation at the C20 position.
-
Reaction: Ingenol is treated with a suitable protecting group that selectively reacts with the more reactive C3 and C5 hydroxyls.
-
Reagents and Conditions:
-
Ingenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (2.2 eq)
-
Imidazole (4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Stir at room temperature for 12-18 hours.
-
-
Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to yield 3,5-bis(O-TBDMS)-ingenol.
Step 2: Barton-McCombie Deoxygenation of the C20 Hydroxyl Group
This radical deoxygenation reaction removes the C20 hydroxyl group.
-
Part A: Formation of the Thiocarbonyl Derivative
-
Reagents and Conditions:
-
3,5-bis(O-TBDMS)-ingenol (1.0 eq)
-
Sodium hydride (1.5 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.
-
Carbon disulfide (CS₂) (5.0 eq) is added, and the mixture is stirred at room temperature for 1 hour.
-
Methyl iodide (5.0 eq) is added, and stirring is continued for 24 hours.
-
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude product is purified by silica gel chromatography.
-
-
Part B: Radical Deoxygenation
-
Reagents and Conditions:
-
The thiocarbonyl derivative from Part A (1.0 eq)
-
Tributyltin hydride (Bu₃SnH) (1.5 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Anhydrous toluene, reflux for 2-4 hours.
-
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield 3,5-bis(O-TBDMS)-20-deoxyingenol.
-
Step 3: Deprotection of the C3 and C5 Hydroxyl Groups
-
Reagents and Conditions:
-
3,5-bis(O-TBDMS)-20-deoxyingenol (1.0 eq)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF) (3.0 eq)
-
Anhydrous THF
-
Stir at room temperature for 2 hours.
-
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by silica gel chromatography to afford 20-deoxyingenol.
Selective C3-Angeloylation of 20-Deoxyingenol
This step introduces the angelate ester at the C3 position. Selective acylation of the C3 hydroxyl is a known challenge in ingenol chemistry. The following method is adapted from protocols for the synthesis of ingenol 3-angelate.
-
Reaction: 20-deoxyingenol is selectively esterified at the C3 position using an activated form of angelic acid.
-
Reagents and Conditions:
-
20-deoxyingenol (1.0 eq)
-
Angelic anhydride (B1165640) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (2.0 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Stir at room temperature for 24-48 hours.
-
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathway
Nematicidal Activity
This compound has been shown to possess significant nematicidal activity against Caenorhabditis elegans and Panagrellus redivivus.[3]
| Compound | Organism | Activity | LC₅₀ |
| This compound | C. elegans | Nematicidal | Not explicitly stated, but significant activity reported. |
| This compound | P. redivivus | Nematicidal | Not explicitly stated, but significant activity reported. |
Interaction with Protein Kinase C (PKC)
Ingenol esters are well-known activators of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular signaling pathways.[10] The biological effects of this compound are likely mediated through the activation of PKC isoforms.
The activation of PKC by ingenol esters typically involves the following steps:
-
Binding to the C1 domain: Ingenol esters are analogues of diacylglycerol (DAG) and bind to the C1 domain of conventional and novel PKC isoforms.
-
Translocation to the membrane: This binding event induces a conformational change in the PKC enzyme, leading to its translocation from the cytosol to the cell membrane.
-
Activation and downstream signaling: At the membrane, PKC is fully activated and can phosphorylate a wide range of substrate proteins, leading to the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.
Signaling Pathway Diagram
The following diagram illustrates the general signaling pathway of PKC activation by ingenol esters.
References
- 1. synarchive.com [synarchive.com]
- 2. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelic anhydride [myskinrecipes.com]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-angeloylingenol | Sigma-Aldrich [sigmaaldrich.com]
- 7. US9624157B2 - Process for the preparation of ingenol-3-angelate from 20-deoxy-ingenol - Google Patents [patents.google.com]
- 8. 20-Deoxyingenol ester and ether derivatives: Synthesis, properties and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Dual effects of the novel ingenol derivatives on the acute and latent HIV-1 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 20-Deoxyingenol 3-angelate from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid ester found in the latex of various plants belonging to the Euphorbia genus, most notably Euphorbia peplus. This compound is of significant interest as it is a precursor for the semi-synthesis of Ingenol Mebutate (PEP005), a potent activator of Protein Kinase C (PKC) approved for the topical treatment of actinic keratosis. The purification of this compound from its natural sources is a critical step for both pre-clinical research and pharmaceutical production. These application notes provide a detailed protocol for the extraction, fractionation, and chromatographic purification of this compound from Euphorbia peplus.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the purification process. These values are estimates based on typical laboratory-scale purifications and may vary depending on the starting material and specific experimental conditions.
Table 1: Summary of Purification Steps and Expected Yields
| Purification Step | Starting Material (Dry Weight) | Fraction/Eluate Volume | Expected Yield (mg) | Overall Yield (%) |
| Extraction | 1 kg | 5 L | 50,000 (Crude Extract) | 5.0 |
| Solvent Partitioning | 50 g (Crude Extract) | 500 mL (Ethyl Acetate) | 10,000 (EtOAc Fraction) | 1.0 |
| Silica (B1680970) Gel Column Chromatography | 10 g (EtOAc Fraction) | 200 mL | 500 (Enriched Fraction) | 0.05 |
| Preparative HPLC | 100 mg (Enriched Fraction) | 5 mL | 20 (Pure Compound) | 0.002 |
Table 2: Purity Analysis at Each Purification Stage
| Purification Stage | Analytical Method | Expected Purity (%) |
| Crude Methanolic Extract | HPLC-UV (230 nm) | < 1 |
| Ethyl Acetate (B1210297) Fraction | HPLC-UV (230 nm) | 5 - 10 |
| Silica Gel Chromatography Fraction | HPLC-UV (230 nm) | 50 - 70 |
| Final Product (after Preparative HPLC) | HPLC-UV (230 nm), LC-MS, NMR | > 98 |
Experimental Protocols
Extraction of this compound
This protocol describes the initial extraction of the target compound from dried, powdered aerial parts of Euphorbia peplus.
Materials:
-
Dried, powdered Euphorbia peplus (1 kg)
-
Methanol (B129727) (ACS grade)
-
Large glass container with a lid
-
Mechanical stirrer
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
Procedure:
-
Macerate the dried plant material (1 kg) in methanol (5 L) in a large glass container.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through a Büchner funnel to separate the plant material from the methanolic extract.
-
Repeat the extraction of the plant residue with fresh methanol (2 x 3 L) to ensure complete extraction.
-
Combine all the methanolic extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Solvent Partitioning
This step aims to remove highly nonpolar and polar impurities from the crude extract.
Materials:
-
Crude methanolic extract
-
Ethyl acetate (ACS grade)
-
Hexane (B92381) (ACS grade)
-
Saturated sodium chloride (brine) solution
-
Separatory funnel (2 L)
Procedure:
-
Dissolve the crude extract in a mixture of methanol and water (9:1, v/v).
-
Perform liquid-liquid partitioning against hexane to remove nonpolar constituents like chlorophylls (B1240455) and lipids. Repeat the hexane wash three times.
-
Pool the methanol/water fractions and remove the methanol under reduced pressure.
-
Extract the remaining aqueous phase with ethyl acetate (3 x 500 mL).
-
Combine the ethyl acetate fractions and wash with brine (2 x 200 mL).
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate fraction in vacuo to yield a residue enriched in diterpenoid esters.
Silica Gel Column Chromatography
This is a primary chromatographic step to separate the target compound from other less polar and more polar compounds.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Fraction collector
-
TLC plates (silica gel coated) and developing tank
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and load it onto the column.
-
Elute the column with a stepwise gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity. A typical gradient would be:
-
100% Hexane (2 column volumes)
-
5% Ethyl Acetate in Hexane (4 column volumes)
-
10% Ethyl Acetate in Hexane (4 column volumes)
-
20% Ethyl Acetate in Hexane (6 column volumes)
-
50% Ethyl Acetate in Hexane (4 column volumes)
-
-
Collect fractions and monitor the elution profile by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Combine the fractions containing the compound of interest (identified by comparison with a standard if available, or by subsequent analysis).
-
Evaporate the solvent from the combined fractions to obtain a semi-purified product.
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to obtain highly pure this compound.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 20 mm, 10 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Dissolve the semi-purified fraction from the silica gel column in the mobile phase.
-
Set up the preparative HPLC system with the following parameters (example):
-
Mobile Phase A: Water (with 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid)
-
Gradient: 60% B to 90% B over 30 minutes
-
Flow Rate: 15 mL/min
-
Detection: UV at 230 nm
-
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to yield the pure compound.
-
Confirm the purity and identity of the final product using analytical HPLC, mass spectrometry, and NMR.
Visualizations
Experimental Workflow
Caption: Purification Workflow for this compound.
Signaling Pathway
This compound and its derivative, Ingenol Mebutate, are known to activate Protein Kinase C (PKC), particularly the delta isoform (PKCδ). This activation triggers downstream signaling cascades, such as the MAPK/ERK pathway, leading to cellular responses including apoptosis in cancer cells.
Caption: Simplified Signaling Pathway of this compound.
Application Notes and Protocols for In Vitro Assay Design: 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid and a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[1] Its structural analog, ingenol (B1671944) 3-angelate (PEP005), is well-characterized for its pro-inflammatory and anti-cancer activities, which are primarily mediated through the activation of PKC isoforms.[2][3] Understanding the in vitro effects of this compound is essential for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its effects on cell viability, apoptosis, PKC activation, and cytokine release.
Data Presentation
Table 1: Summary of Quantitative Data for Ingenol 3-angelate (a structural analog of this compound)
| Cell Line | Assay Type | Parameter | Value | Reference |
| A2058 (Melanoma) | MTT Assay | IC50 | ~38 µM | [4] |
| HT144 (Melanoma) | MTT Assay | IC50 | ~46 µM | [4] |
| A2058 (Melanoma) | Apoptosis (Flow Cytometry) | % Early Apoptosis (1 µM) | 14.6% | [4] |
| A2058 (Melanoma) | Apoptosis (Flow Cytometry) | % Late Apoptosis (1 µM) | 11.2% | [4] |
| A2058 (Melanoma) | Apoptosis (Flow Cytometry) | % Early Apoptosis (5 µM) | 38.4% | [4] |
| A2058 (Melanoma) | Apoptosis (Flow Cytometry) | % Late Apoptosis (5 µM) | 22.8% | [4] |
| HT144 (Melanoma) | Apoptosis (Flow Cytometry) | % Early Apoptosis (1 µM) | 24.6% | [4] |
| HT144 (Melanoma) | Apoptosis (Flow Cytometry) | % Late Apoptosis (1 µM) | 6.8% | [4] |
| HT144 (Melanoma) | Apoptosis (Flow Cytometry) | % Early Apoptosis (5 µM) | 27.5% | [4] |
| HT144 (Melanoma) | Apoptosis (Flow Cytometry) | % Late Apoptosis (5 µM) | 22.4% | [4] |
| K562 (Chronic Myeloid Leukemia) | MTT Assay | IC50 (AAI*) | Not specified | [5] |
*AAI (3-O-angeloyl-20-O-acetyl ingenol) is a synthetic derivative of ingenol mebutate.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cancer cell line (e.g., A2058 melanoma cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis by this compound.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
PKC Activation Assay (Western Blot for Downstream Targets)
Objective: To assess the activation of the PKC signaling pathway by analyzing the phosphorylation of downstream effector proteins.
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Protocol:
-
Seed cells and treat with this compound for various time points (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation relative to total protein levels.
Cytokine Release Assay (ELISA)
Objective: To measure the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) from cells treated with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)
-
This compound
-
ELISA kits for the cytokines of interest (e.g., human IL-6, IL-8)
-
96-well plates for cell culture
-
Plate reader for ELISA
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Centrifuge the plate and carefully collect the cell culture supernatant.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of the cytokines from a standard curve.
Mandatory Visualizations
Caption: PKC signaling pathway activated by this compound.
Caption: Experimental workflow for in vitro characterization.
Caption: Logical flow from compound action to cellular outcomes.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-Deoxyingenol 3-angelate in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpene ester derived from the plant Euphorbia peplus. It is an analog of Ingenol 3-angelate (PEP005), a compound known for its potent activation of Protein Kinase C (PKC) isoforms. This document provides detailed application notes and protocols for the use of this compound in various animal model studies, based on existing research on it and its close analog. The primary applications covered are in nematicidal activity and cancer research.
Nematicidal Activity in Caenorhabditis elegans
This compound has demonstrated significant nematicidal activity against the model organism Caenorhabditis elegans.[1][2] The compound affects the growth, development, locomotion, and reproduction of the nematodes, with its mechanism of action linked to the upregulation of the TPA-1 gene, which encodes a PKC isotype.[1][2]
Quantitative Data
| Parameter | Organism | Concentration/Dose | Observation | Reference |
| Nematicidal Activity | C. elegans | Not Specified | Inhibition of growth and development, negative effects on locomotion and reproduction, accumulation of reactive oxygen species. | [1] |
| Gene Expression | C. elegans | Not Specified | Upregulation of TPA-1 gene (PKC isotype). | [1] |
Experimental Protocol: C. elegans Nematicidal Assay
This protocol is adapted from standard C. elegans liquid culture and toxicity assays.
Materials:
-
This compound
-
C. elegans (e.g., wild-type N2 strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
S-medium
-
96-well microtiter plates
-
Microscope for observing nematode phenotype
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Culture C. elegans: Maintain a synchronized population of C. elegans on NGM plates seeded with E. coli OP50. L4 stage worms are typically used for assays.
-
Prepare Assay Plates:
-
In a 96-well plate, add S-medium to each well.
-
Add the this compound stock solution to achieve a range of final concentrations. Include a solvent-only control.
-
Add a suspension of E. coli OP50 to each well as a food source.
-
-
Introduce Nematodes: Transfer a defined number of L4 stage worms (e.g., 10-20) into each well.
-
Incubation: Incubate the plates at 20°C.
-
Data Collection:
-
Mortality: Assess nematode mortality at 24, 48, and 72 hours. Nematodes that do not respond to prodding are considered dead.
-
Growth and Development: Observe the developmental stage of the nematodes over time compared to the control group.
-
Locomotion: Score the movement of the nematodes (e.g., number of body bends per minute).
-
Reproduction: Count the number of progeny (eggs and larvae) after a set period.
-
Signaling Pathway in C. elegans
Anti-Cancer Activity in Mouse Models
While specific in-vivo data for this compound is limited, extensive research on its analog, Ingenol 3-angelate (PEP005), provides a strong basis for designing animal model studies for various cancers, including leukemia and melanoma. The primary mechanism of action is the activation of PKC isoforms, particularly PKCδ, leading to apoptosis in cancer cells.
Quantitative Data (from Ingenol 3-angelate/PEP005 studies)
| Parameter | Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Tumor Growth | Melanoma | Nude Mice (human xenograft) | Topical PEP005 | Activity against human melanoma xenografts. | [3] |
| Apoptosis | Myeloid Leukemia | In vitro (human cells) | Nanomolar concentrations of PEP005 | Induction of apoptosis in myeloid leukemia cell lines and primary AML cells. | [4] |
| Tumor Burden | Acute Myeloid Leukemia | Xenograft Mouse Model | Intravenous PEP005 | Significant reduction in tumor burden. |
Experimental Workflow: Xenograft Mouse Model
Experimental Protocol: Melanoma Xenograft Mouse Model
This protocol is based on studies using Ingenol 3-angelate.
Materials:
-
This compound
-
Human melanoma cell line (e.g., A375)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture human melanoma cells to ~80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., PBS), with or without Matrigel, at a concentration of 1-5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm3). Randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Topical: Prepare a formulation of this compound in a suitable vehicle (e.g., acetone). Apply a defined volume to the skin overlying the tumor daily for a specified period.
-
Systemic: Dissolve this compound in a biocompatible vehicle for intravenous or intraperitoneal injection. Administer the treatment according to a predetermined schedule.
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width2).
-
Monitor the body weight and general health of the mice.
-
Record survival data.
-
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. A portion of the tumor can be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be used for molecular analysis (e.g., Western blotting for PKC pathway proteins).
Experimental Protocol: Leukemia Xenograft Mouse Model
This protocol is based on studies using Ingenol 3-angelate (PEP005).
Materials:
-
This compound
-
Human acute myeloid leukemia (AML) cell line (e.g., U937, NB4)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Bioluminescent or fluorescently tagged cells (optional, for in vivo imaging)
Procedure:
-
Cell Preparation: Culture AML cells and harvest them in the logarithmic growth phase. Resuspend in a suitable medium at a concentration of 5-10 x 107 cells/mL.
-
Cell Inoculation: Inject 100-200 µL of the cell suspension intravenously (via tail vein) or subcutaneously into the mice.
-
Engraftment Confirmation: If using tagged cells, confirm engraftment and tumor burden using an in vivo imaging system. For untagged cells, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis).
-
Treatment: Once engraftment is confirmed or tumors are palpable (for subcutaneous models), begin treatment with this compound via an appropriate route (e.g., intravenous).
-
Monitoring:
-
Monitor tumor burden using in vivo imaging or by measuring the size of subcutaneous tumors.
-
Monitor for signs of leukemia progression and overall health.
-
Collect peripheral blood samples to assess the percentage of circulating leukemic cells by flow cytometry.
-
-
Endpoint Analysis: At the end of the study, harvest tissues such as bone marrow, spleen, and liver to determine the extent of leukemic infiltration by flow cytometry and histology.
Proposed Signaling Pathway in Cancer Cells
Disclaimer
The experimental protocols provided are intended as a guide and may require optimization based on the specific cell lines, animal models, and experimental conditions used. It is crucial to consult relevant literature and adhere to all institutional and national guidelines for animal welfare. Much of the detailed cancer research protocol is based on the well-studied analog, Ingenol 3-angelate (PEP005), and should be adapted and validated for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing a Drug Delivery System for 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid and a potent protein kinase C (PKC) activator, showing promise in various therapeutic areas, including oncology.[1][2] A significant challenge in its clinical development is its hydrophobic nature, leading to poor aqueous solubility and limiting its bioavailability and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the development and characterization of a lipid-based drug delivery system to overcome these limitations. The focus will be on liposomal and solid lipid nanoparticle (SLN) formulations, which are well-suited for encapsulating hydrophobic molecules.[3]
Note on Data: Specific quantitative data for this compound formulations are limited in publicly available literature. Therefore, where specific values are required for illustrative purposes in the tables, data from its close and well-studied analog, ingenol (B1671944) mebutate (ingenol-3-angelate), is used as a reasonable proxy. This is explicitly noted in the relevant sections.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective drug delivery system.
| Property | Value/Description | Reference |
| Molecular Formula | C25H34O5 | [1] |
| Molecular Weight | 414.54 g/mol | [1] |
| Appearance | Pale yellow to brownish solid | - |
| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF. | - |
| Mechanism of Action | Protein Kinase C (PKC) activator. | [1][2] |
Formulation Development: Liposomes and Solid Lipid Nanoparticles
Lipid-based nanoparticles are excellent candidates for the delivery of hydrophobic drugs like this compound. They can enhance solubility, improve stability, and provide controlled release.[4]
Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it will be entrapped within the hydrophobic lipid bilayer.
-
Lipid Film Preparation:
-
Dissolve this compound and a selected lipid mixture (e.g., DSPC:Cholesterol:DSPE-PEG2000 in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask. A typical drug-to-lipid ratio to start with is 1:10 to 1:20 (w/w).[5][6]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed (e.g., 150 rpm) under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65 °C for DSPC) to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation for at least 1-2 hours after the film appears dry to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at the same temperature as the evaporation step for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with decreasing pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) using a lipid extruder. Perform the extrusion at a temperature above the lipid phase transition temperature.
-
-
Purification:
-
Remove the unencapsulated drug by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Solid Lipid Nanoparticle (SLN) Formulation
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They offer advantages like high stability and controlled release.
-
Lipid Phase Preparation:
-
Melt a solid lipid (e.g., glyceryl monostearate) by heating it to 5-10 °C above its melting point.
-
Dissolve this compound in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Heat an aqueous surfactant solution (e.g., 1-2% w/v Poloxamer 188 or Tween 80 in water) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a hot oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Disperse the hot nanoemulsion in cold water (2-5 °C) under constant stirring to solidify the lipid droplets into SLNs.
-
-
Purification:
-
Wash and collect the SLNs by centrifugation or filtration.
-
Workflow for Formulation Development
Caption: Workflow for liposome (B1194612) and SLN formulation.
Characterization of the Drug Delivery System
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated drug delivery system.
| Parameter | Method | Typical Expected Results (Illustrative) |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100 - 200 nm; PDI: < 0.2[7][8] |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV (for negatively charged lipids)[7][9] |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | HPLC after separation of free drug | EE%: > 90%; DL%: 5 - 10%[10][11] |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical vesicles or nanoparticles |
Protocol: Particle Size and Zeta Potential Measurement
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average and standard deviation.
Protocol: Encapsulation Efficiency and Drug Loading
-
Separate the unencapsulated ("free") drug from the nanoparticle formulation using ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Carefully collect the supernatant containing the free drug.
-
Disrupt the nanoparticle pellet with a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant and the disrupted pellet using a validated HPLC method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Total Drug - Free Drug) / Total Lipid/Nanoparticle Weight * 100
-
In Vitro Drug Release
An in vitro release study is performed to understand the release kinetics of this compound from the delivery system.
Protocol: In Vitro Drug Release using Dialysis Method
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (e.g., with a molecular weight cut-off of 12-14 kDa).
-
Place the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) at 37 °C with constant stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Release Kinetics Modeling
The release data can be fitted to various kinetic models to understand the mechanism of drug release.[12][13][14]
| Model | Equation | Interpretation |
| Zero-Order | Qt = Q0 + K0t | Constant drug release rate. |
| First-Order | log(Qt) = log(Q0) + K1t/2.303 | Release rate is proportional to the remaining drug concentration. |
| Higuchi | Qt = KHt^1/2 | Diffusion-controlled release from a matrix. |
| Korsmeyer-Peppas | Mt/M∞ = Ktn | Describes drug release from a polymeric system. The 'n' value indicates the release mechanism. |
Illustrative In Vitro Release Profile
| Time (hours) | Cumulative Release (%) |
|---|---|
| 0 | 0 |
| 1 | 15.2 ± 1.8 |
| 4 | 35.8 ± 2.5 |
| 8 | 55.1 ± 3.1 |
| 12 | 68.9 ± 3.9 |
| 24 | 85.3 ± 4.2 |
| 48 | 92.1 ± 3.7 |
(Data is hypothetical and for illustrative purposes only)
Stability Studies
The stability of the formulation is critical for its shelf-life and clinical translation. Stability studies should be conducted according to ICH guidelines.[15]
Protocol: Liposomal Stability Assessment
-
Store the liposomal formulation at different temperature and humidity conditions (e.g., 4 °C and 25 °C/60% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for:
-
Physical Stability: Particle size, PDI, and zeta potential.
-
Chemical Stability: Drug integrity and lipid degradation (e.g., by HPLC).
-
Drug Retention: Percentage of drug remaining encapsulated.
-
Illustrative Stability Data (at 4 °C)
| Time (months) | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Retention (%) |
|---|---|---|---|---|
| 0 | 110.5 ± 2.1 | 0.15 ± 0.02 | -28.5 ± 1.5 | 100 |
| 1 | 112.3 ± 2.5 | 0.16 ± 0.03 | -28.1 ± 1.8 | 98.2 ± 1.1 |
| 3 | 115.8 ± 3.1 | 0.18 ± 0.02 | -27.5 ± 2.0 | 95.7 ± 1.5 |
| 6 | 120.1 ± 3.5 | 0.21 ± 0.04 | -26.8 ± 2.2 | 91.3 ± 2.0 |
(Data is hypothetical and for illustrative purposes only)
In Vitro Efficacy
The therapeutic activity of the formulated this compound should be evaluated in relevant cell lines.
Protocol: MTT Cytotoxicity Assay
-
Seed cancer cells (e.g., A2058 or HT144 melanoma cells) in a 96-well plate and allow them to adhere overnight.[16]
-
Treat the cells with various concentrations of free this compound, the drug-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 value.
Illustrative Cytotoxicity Data
| Formulation | IC50 (µM) on A2058 cells |
|---|---|
| Free this compound | 38 |
| Liposomal this compound | 25 |
| Empty Liposomes | > 100 |
(IC50 value for free drug from[16]; other data is hypothetical)
Cellular Uptake Study
To confirm that the nanoparticle formulation enhances cellular delivery, a cellular uptake study can be performed using a fluorescently labeled nanoparticle or by quantifying the intracellular drug concentration via HPLC or LC-MS/MS.
Mechanism of Action: Signaling Pathway
This compound and its analogs primarily act by activating Protein Kinase C (PKC), which in turn triggers downstream signaling cascades like the Ras-Raf-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.
PKC/MEK/ERK Signaling Pathway
Caption: Simplified PKC/MEK/ERK signaling pathway.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters based on their experimental setup, equipment, and the specific characteristics of their materials. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, characterization, an... preview & related info | Mendeley [mendeley.com]
- 9. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Engineering Lipid Nanoparticles for Enhanced Drug Encapsulation and Release: Current Status and Future Prospective , American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. IN VITRO RELEASE KINETICS MODEL FITTING OF LIPOSOMES: AN INSIGHT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
- 16. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate is a diterpenoid and a potent activator of Protein Kinase C (PKC).[1] It is a valuable tool for studying PKC-mediated signaling pathways and has potential applications in immunology and oncology research.[2] Proper handling and storage of this compound are critical to ensure its stability, activity, and the safety of laboratory personnel. These application notes provide detailed protocols for the appropriate handling, storage, and use of this compound in research settings.
Safety and Handling Precautions
Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
-
Disposal: Dispose of waste materials containing this compound according to institutional and local regulations for chemical waste.
Storage and Stability
Proper storage is crucial for maintaining the integrity and activity of this compound.
| Form | Storage Condition | Shelf Life | Notes |
| Solid (Powder) | -20°C in a sealed, cool, and dry environment.[1][3] | Up to 3 years[1] | Protect from moisture. |
| Stock Solutions | -20°C or -80°C[1][3] | Several months at -20°C, up to 1 year at -80°C.[1][3] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol provides a general guideline for preparing stock solutions for use in cell-based assays. The optimal solvent and concentration may vary depending on the specific experimental requirements.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Tightly cap the vial and vortex thoroughly to dissolve the powder. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.[3]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber, or foil-wrapped microcentrifuge tubes. This will minimize exposure to light and prevent degradation from repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Further dilute the stock solution with the appropriate cell culture medium to the final desired working concentration immediately before use.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to cells.
-
Discard Unused Solution: Discard any unused portion of the diluted working solution. Do not re-freeze and reuse diluted solutions in cell culture medium.
Figure 1. Experimental workflow for in vitro solution preparation.
Formulation for In Vivo Studies
This protocol provides an example formulation for the administration of this compound in animal models.[1] Researchers should optimize the formulation based on their specific animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Prepare Vehicle: Prepare the vehicle by mixing the components in the desired ratio. For example, a common vehicle consists of:
-
DMSO: 5%
-
PEG300: 30%
-
Tween 80: 5%
-
Saline or PBS: 60%
-
-
Formulation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the final desired dosing concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume).[1]
-
Mixing: Vortex the final formulation thoroughly to ensure a homogenous solution.
-
Administration: Administer the formulation to the animals immediately after preparation.
Mechanism of Action: PKC Activation
This compound is an activator of Protein Kinase C (PKC) isoforms.[1] PKC enzymes are crucial components of signal transduction pathways that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Upon activation, PKC translocates from the cytosol to the plasma membrane, where it phosphorylates a multitude of substrate proteins, thereby propagating downstream signaling cascades.
Figure 2. Simplified signaling pathway of PKC activation.
References
Application Notes and Protocols: 20-Deoxyingenol 3-angelate Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate is a diterpene ester belonging to the ingenol (B1671944) class of natural products, which are known for their potent biological activities. A notable analog, ingenol 3-angelate (ingenol mebutate), has demonstrated significant cytotoxicity against various cancer cell lines and is clinically used for the treatment of actinic keratosis. The cytotoxic effects of ingenol compounds are primarily mediated through the activation of Protein Kinase C (PKC), which triggers downstream signaling cascades leading to apoptosis and necrosis.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of 20-deoxyingenol 3-angelate using a standard MTT assay, along with data presentation guidelines and a schematic of the relevant signaling pathway.
Data Presentation
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process by 50%. While specific IC50 values for this compound are not widely published, the data for its close structural analog, ingenol 3-angelate, provide a valuable reference.
Table 1: Cytotoxicity of Ingenol 3-angelate in Human Melanoma Cell Lines
| Cell Line | Compound | Assay | IC50 (µM) | Reference |
| A2058 (Melanoma) | Ingenol 3-angelate | MTT | 38 | [3] |
| HT144 (Melanoma) | Ingenol 3-angelate | MTT | 46 | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity of this compound
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
This compound
-
Human cancer cell line (e.g., A2058 melanoma cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound cytotoxicity MTT assay.
Signaling Pathway
Caption: Activation of the PKC signaling pathway by this compound leading to cell death.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Apoptosis in Cancer Cells with 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol 3-angelate, also known as Ingenol (B1671944) 3-angelate (I3A) or PEP005, is a diterpene ester isolated from the sap of Euphorbia peplus. It is a potent modulator of signal transduction pathways and has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for evaluating its apoptotic effects in cancer cells.
This compound is a broad-range activator of protein kinase C (PKC) isoenzymes.[3] Its pro-apoptotic effects are primarily mediated through the activation of PKCδ, which triggers a cascade of downstream events culminating in programmed cell death.[3][4] The cellular response to this compound can be context-dependent, with the specific PKC isoform expression profile of the cancer cells influencing the apoptotic outcome.[4][5]
Mechanism of Action and Signaling Pathways
The primary mechanism by which this compound induces apoptosis is through the activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[3] Activation of PKCδ initiates a signaling cascade that leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which are critical for the dismantling of the cell.[1] This process is often accompanied by a decrease in the mitochondrial membrane potential and subsequent DNA fragmentation.[1]
In addition to the PKCδ-mediated pathway, this compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for cell survival and proliferation in many cancers.[1] By downregulating NF-κB, this compound further promotes apoptosis. A derivative of ingenol mebutate, 3-O-angeloyl-20-O-acetyl ingenol (AAI), has also been shown to modulate the JAK/STAT3 and AKT signaling pathways in chronic myeloid leukemia cells.[2]
At higher concentrations, this compound can induce necrosis, a different form of cell death.[3][5] The specific response of a cancer cell line to this compound can be influenced by the expression levels of different PKC isoforms. For instance, low expression of PKCε has been associated with an enhanced apoptotic response to the compound when used in combination with TRAIL.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound (I3A) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A2058 | Melanoma | IC50 | 38 µM | [1] |
| HT144 | Melanoma | IC50 | 46 µM | [1] |
| K562 | Chronic Myeloid Leukemia | Apoptosis (250 nM AAI) | 10.6% | [2] |
| K562 | Chronic Myeloid Leukemia | Apoptosis (500 nM AAI) | 9.7% | [2] |
| K562 | Chronic Myeloid Leukemia | Necrosis (500 nM AAI) | 6.59% | [2] |
AAI: 3-O-angeloyl-20-O-acetyl ingenol, a derivative of ingenol mebutate.
Table 2: Effect of this compound (I3A) on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Concentration | Relative JC-10 Fluorescence (%) | Reference |
| A2058 | 1 µM | 82.7 | [1] |
| A2058 | 5 µM | 58.4 | [1] |
| HT144 | 1 µM | 84.7 | [1] |
| HT144 | 5 µM | 64.6 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is based on standard Annexin V apoptosis detection methods.[6][7]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7]
Western Blotting for Apoptosis-Related Proteins
This is a general protocol for detecting changes in protein expression.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, PKCδ, p-PKCδ, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis in a variety of cancer cell types through the modulation of key signaling pathways, primarily involving PKCδ. The protocols provided herein offer a framework for researchers to investigate the apoptotic effects of this compound and to further elucidate its mechanisms of action. Careful optimization of cell densities, compound concentrations, and incubation times will be necessary for specific cancer cell lines and experimental conditions.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Antileukemic Compound Ingenol 3-Angelate Inhibits T Cell Apoptosis by Activating Protein Kinase Cθ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol 3-angelate induces dual modes of cell death and differentially regulates tumor necrosis factor-related apoptosis-inducing ligand-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PKC Activation with 20-Deoxyingenol 3-angelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate is a diterpenoid and a potent activator of Protein Kinase C (PKC) isoforms.[1][2][3][4] It is a structural analog of the more extensively studied Ingenol (B1671944) 3-angelate (I3A), also known as PEP005 or ingenol mebutate.[5][6][7][8] Both compounds are derived from the sap of the plant Euphorbia peplus.[8][9][10] Like I3A, 20-deoxyingenol 3-angelate is understood to exert its biological effects primarily through the activation of PKC, mimicking the function of the endogenous second messenger diacylglycerol (DAG).[1] This activation triggers a cascade of downstream signaling events, making it a valuable tool for studying PKC-dependent cellular processes, including cell proliferation, apoptosis, and immune responses.[8][11] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its study.
Mechanism of Action
This compound selectively activates conventional (α) and novel (δ) PKC isoforms.[1][2][3][4] This activation is achieved by binding to the C1 domain of PKC, a region that normally binds DAG.[1] Upon binding, this compound induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to cellular membranes, such as the plasma membrane, nuclear membrane, and mitochondria.[8][12] This translocation brings the activated kinase in proximity to its substrates, initiating downstream signaling cascades.
Two of the most prominent pathways activated by ingenol esters are:
-
The Ras/Raf/MEK/ERK Pathway: Activation of PKCδ, in particular, has been shown to lead to the phosphorylation and activation of Raf1, which in turn activates the MEK/ERK signaling cascade.[8] This pathway is crucial in regulating cell proliferation and survival.
-
The NF-κB Pathway: PKC activation, especially of the PKCθ isoform in T-cells, can lead to the activation of the canonical NF-κB pathway.[11] This is critical for immune cell activation and survival.[11]
The specific cellular outcome of PKC activation by this compound can be cell-type dependent. For instance, in myeloid leukemia cells, activation of PKCδ is pro-apoptotic, while in T-cells, activation of PKCθ promotes survival.[11]
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the data for its close analog, Ingenol 3-angelate (I3A), provides a strong reference for its expected potency and efficacy.
Table 1: Binding Affinities of Ingenol 3-angelate for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKC-α | High Affinity (Specific value not stated)[7] |
| PKC-β | Data not available |
| PKC-γ | Data not available |
| PKC-δ | Data not available |
| PKC-ε | Data not available |
Note: Ingenol 3-angelate has been shown to bind with high affinity to PKC-alpha in the presence of phosphatidylserine, though with little isoform selectivity under the tested conditions.[7]
Table 2: Cellular Potency of Ingenol 3-angelate (I3A/PEP005)
| Cell Line | Assay | IC50 / Effective Concentration |
| A2058 (Human Melanoma) | Cell Viability (MTT) | IC50: 38 µM |
| HT144 (Human Melanoma) | Cell Viability (MTT) | IC50: 46 µM |
| Colo205 (Colon Cancer) | Apoptosis Induction | Time and concentration-dependent[8] |
| Primary Keratinocytes | MEK/ERK Activation | 100 nmol/L[5] |
| NB4 (Myeloid Leukemia) | Apoptosis Induction | Nanomolar concentrations[11] |
| Activated CD8+ T-cells | Inhibition of Apoptosis | 20 nM[11] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PKC activation pathway and a typical experimental workflow for studying the effects of this compound.
Caption: PKC signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
1. PKC Binding Assay (Competitive Displacement of [3H]PDBu)
This protocol is adapted for determining the binding affinity of this compound to specific PKC isoforms by measuring the displacement of radiolabeled phorbol (B1677699) 12,13-dibutyrate ([3H]PDBu).
Materials:
-
Recombinant human PKC isoforms
-
[3H]PDBu (phorbol 12,13-dibutyrate)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl2, 1 mM DTT, 100 µg/mL phosphatidylserine
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl2
-
Unlabeled PDBu (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a microcentrifuge tube, combine:
-
Recombinant PKC isoform (concentration to be optimized)
-
[3H]PDBu (a fixed concentration, typically near its Kd, e.g., 5-20 nM)
-
Varying concentrations of this compound or vehicle control.
-
For non-specific binding control, add a high concentration of unlabeled PDBu (e.g., 10 µM).
-
-
Bring the final reaction volume to 250 µL with Binding Buffer.
-
Incubate for 30 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the Ki value by non-linear regression analysis.
2. Western Blot Analysis of PKC Pathway Phosphorylation
This protocol allows for the detection of changes in the phosphorylation state of PKC and its downstream targets like ERK.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKCδ (Tyr311), anti-PKCδ, anti-phospho-ERK1/2, anti-ERK1/2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for desired time points (e.g., 10, 30, 60 minutes). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities using densitometry software, normalizing to a loading control like actin.
3. Immunofluorescence Staining for PKC Translocation
This protocol visualizes the movement of PKC from the cytosol to membranes upon activation.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the PKC isoform of interest (e.g., anti-PKCδ)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a culture plate and allow them to attach.
-
Treat cells with this compound for a specified time (e.g., 30 minutes). Include a vehicle-treated control group.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary PKC antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (in the dark) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
4. Cell Viability MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells and complete culture medium
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nematicidal Activity of 20-Deoxyingenol-3-angelate from Euphorbia peplus Latex Through Protein Kinase C Isotype TPA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: Nematicidal Activity Assay for 20-Deoxyingenol 3-angelate
Introduction
20-Deoxyingenol 3-angelate (DI3A) is a prominent ingenol (B1671944) diterpenoid isolated from the latex of Euphorbia peplus.[1] Recent studies have highlighted its significant nematicidal properties against various nematode species, including the model organism Caenorhabditis elegans and the free-living nematode Panagrellus redivivus.[1][2] The potent activity of DI3A positions it as a promising candidate for the development of novel botanical nematicides, offering a potential alternative to conventional synthetic chemicals. These application notes provide a comprehensive overview and detailed protocols for assessing the nematicidal efficacy of DI3A in vitro.
Mechanism of Action
The nematicidal effect of this compound is linked to the protein kinase C (PKC) signaling pathway.[1][2] Research has shown that DI3A exposure significantly upregulates the expression of the tpa-1 gene in C. elegans, which encodes a specific PKC isotype.[2] Knockdown of the tpa-1 gene through RNA interference (RNAi) has been found to alleviate the growth-inhibitory effects of DI3A, confirming TPA-1 as a key molecular target.[2] This targeted action leads to a cascade of detrimental physiological effects, including inhibited growth and development, impaired locomotion, reduced reproduction, and an accumulation of reactive oxygen species (ROS), ultimately resulting in nematode mortality.[1][2]
Applications
-
Screening and Discovery: The described assay serves as a primary screening method to identify and characterize novel nematicidal compounds from natural sources.
-
Efficacy Assessment: It provides a standardized method to quantify the potency (e.g., LC50 values) of DI3A and its analogs against different nematode species.
-
Mechanism of Action Studies: The protocol can be adapted for mechanistic studies, such as investigating gene expression changes (e.g., tpa-1) or physiological responses (e.g., ROS accumulation) in nematodes post-treatment.
-
Quality Control: The assay can be used for the quality control of E. peplus latex extracts to ensure consistent nematicidal activity.
Quantitative Data Summary
The nematicidal activity of this compound has been quantified against multiple nematode species. The following table summarizes the key efficacy data from published research.
| Compound | Target Nematode | Metric | Value (µg/mL) | Exposure Time | Citation |
| This compound (DI3A) | Caenorhabditis elegans | LC50 | 10.2 ± 0.4 | 72 hours | [1] |
| This compound (DI3A) | Panagrellus redivivus | LC50 | 13.4 ± 0.5 | 72 hours | [1] |
| This compound (DI3A) | Caenorhabditis elegans | 100% Mortality | 50.0 | 72 hours | [1] |
Experimental Protocols
Protocol 1: In Vitro Nematicidal Activity Assay using C. elegans
This protocol details a liquid-based assay in a 96-well plate format to determine the dose-dependent mortality of C. elegans upon exposure to this compound.
1. Materials and Reagents
-
This compound (DI3A)
-
C. elegans (e.g., N2 Bristol wild-type strain)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
M9 buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Levamisole (positive control)
-
Sterile 96-well flat-bottom microtiter plates
-
Synchronized L4 stage C. elegans
-
Incubator set to 20-25°C
-
Inverted microscope
2. Nematode Culture and Synchronization
-
Maintain C. elegans on NGM plates seeded with E. coli OP50 at 20°C.
-
Synchronize the nematode population to obtain a uniform developmental stage (e.g., L4 larvae). This can be achieved through standard methods such as hypochlorite (B82951) treatment of gravid adults to isolate eggs, followed by hatching in M9 buffer.
-
Transfer the hatched L1 larvae to fresh NGM plates with OP50 and allow them to develop to the L4 stage.
-
Wash the L4 nematodes off the plates using M9 buffer and collect them in a sterile conical tube.
-
Determine the nematode concentration (nematodes/mL) by counting aliquots under a microscope. Adjust the concentration to approximately 20-30 nematodes per 10 µL of M9 buffer.
3. Preparation of Test Solutions
-
Prepare a stock solution of DI3A (e.g., 10 mg/mL) in DMSO.
-
Create a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., M9 buffer containing a low percentage of DMSO, typically ≤1%). The final concentrations should bracket the expected LC50 value (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Prepare a positive control solution (e.g., Levamisole).
-
Prepare a negative control solution consisting of the same solvent concentration (e.g., 1% DMSO in M9 buffer) used for the test compound dilutions.
4. Assay Procedure
-
Pipette 90 µL of each DI3A working solution into the wells of a 96-well plate. Assign at least three to five replicate wells for each concentration.
-
Add 90 µL of the positive and negative control solutions to their respective wells.
-
Add 10 µL of the synchronized L4 nematode suspension (containing ~20-30 nematodes) to each well, bringing the total volume to 100 µL.
-
Seal the plates with parafilm to prevent evaporation and incubate at 20-25°C.
5. Data Collection and Analysis
-
After 24, 48, and 72 hours of incubation, assess nematode mortality under an inverted microscope.
-
A nematode is considered dead if it does not exhibit any movement, even after being gently prodded with a sterile platinum wire or by tapping the plate.
-
Count the number of dead and live nematodes in each well.
-
Calculate the percentage mortality for each concentration using the formula: Mortality (%) = (Number of Dead Nematodes / Total Number of Nematodes) x 100
-
Correct for mortality in the negative control using Abbott's formula if necessary.
-
Determine the LC50 value (the concentration of DI3A that causes 50% mortality) by performing a probit analysis or other appropriate statistical regression on the dose-response data.
Visualizations
Caption: Workflow for the in vitro nematicidal activity assay.
Caption: Proposed signaling pathway for DI3A nematicidal activity.
References
Troubleshooting & Optimization
20-Deoxyingenol 3-angelate solubility issues and solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 20-Deoxyingenol 3-angelate in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural diterpenoid compound belonging to the ingenol (B1671944) class of molecules.[1][] It is recognized as a potent activator of Protein Kinase C (PKC), which plays a crucial role in various cellular signaling pathways.[3] Due to this activity, it is often investigated for its potential applications in cancer therapy and as an anti-inflammatory agent.[1]
Q2: What is the primary mechanism of action of this compound?
The primary mechanism of action for this compound is the activation of Protein Kinase C (PKC) isoforms.[3] This activation can lead to the modulation of downstream signaling cascades, including the Ras/Raf/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, differentiation, and apoptosis.
Q3: What are the physical characteristics of this compound?
This compound is typically a pale yellow to brownish solid or powder.[1]
Solubility and Stock Solution Preparation
Q4: What is the solubility of this compound in common laboratory solvents?
Solubility of Related Ingenol Compounds
| Compound | Solvent | Solubility |
| Ingenol-3-angelate | Ethanol | ~10 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL | |
| PBS (pH 7.2) | ~0.5 mg/mL | |
| 20-O-Acetylingenol-3-angelate | Dimethyl sulfoxide (DMSO) | 100 mg/mL (with sonication) |
This data is provided as a reference and may not be fully representative of this compound's solubility.
Q5: How should I prepare a stock solution of this compound?
Given its expected poor aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.
Recommended Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath and/or brief sonication in an ultrasonic bath can aid in dissolution.[4]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months when stored under these conditions.[3][4]
Troubleshooting Solubility Issues
Q6: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several troubleshooting steps:
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Rapid mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while vortexing or stirring vigorously. This rapid dispersion can help prevent the formation of localized high concentrations that lead to precipitation.
-
Lower the final concentration: The final concentration of the compound in the medium may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Reduce the DMSO concentration: While DMSO is necessary to dissolve the compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your cell culture. If your stock solution is too dilute, you may need to prepare a more concentrated stock to keep the final DMSO volume low.
-
Use a co-solvent: In some cases, a combination of solvents may be more effective. However, this approach requires careful validation to ensure the solvent mixture is not toxic to the cells.
Q7: I see a precipitate in my cell culture plate after incubation. What could be the cause?
Delayed precipitation can occur for several reasons:
-
Temperature changes: Fluctuations in temperature can affect the solubility of the compound.
-
pH shifts: The pH of the cell culture medium can change over time in the incubator, which may impact the solubility of pH-sensitive compounds.
-
Interactions with media components: The compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.
To troubleshoot this, you can try using a different formulation of cell culture medium or test the stability of your compound in the medium over the duration of your experiment.
Experimental Protocols
General Protocol for a Cell-Based PKC Activation Assay:
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare a series of dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Remember to add the DMSO stock to the medium while vortexing.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions (including the vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period to allow for PKC activation and downstream signaling events.
-
Lysis and Protein Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the activation of PKC and downstream pathways (e.g., phosphorylation of ERK, AKT) by Western blotting using phospho-specific antibodies.
-
Visualizing Workflows and Pathways
Caption: Experimental workflow for using this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
preventing degradation of 20-Deoxyingenol 3-angelate in experiments
Welcome to the technical support center for 20-Deoxyingenol 3-angelate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Based on information for closely related ingenol (B1671944) esters, the following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
| Stock Solutions (short-term) | -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1][2][3][4][5][6][7]
Q2: What are the primary degradation pathways for this compound?
A2: The main chemical liabilities of this compound are its ester and alcohol functionalities. The primary degradation pathway is likely hydrolysis of the 3-angelate ester bond, especially under acidic or basic conditions, to yield 20-Deoxyingenol and angelic acid. The presence of multiple hydroxyl groups also makes the molecule susceptible to oxidation. While specific photodegradation studies on this molecule are not widely available, similar compounds with ester and terpene structures can be susceptible to degradation upon exposure to UV light.
Q3: Which solvents are compatible with this compound?
A3: this compound is a lipophilic molecule. For in vitro experiments, it is typically dissolved in organic solvents. Commonly used solvents for similar ingenol derivatives include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Acetone
When preparing aqueous solutions for cell-based assays, it is important to first dissolve the compound in a minimal amount of a compatible organic solvent before further dilution in aqueous media. Be aware that high concentrations of organic solvents can be toxic to cells. A chemical compatibility chart for esters suggests avoiding strong acids, bases, and oxidizing agents.[8][9][10][11][12]
Q4: How can I monitor the stability of my this compound sample?
A4: The stability and purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[13][14][15] A shift in the retention time or the appearance of new peaks in the chromatogram can indicate degradation. Mass spectrometry can be used to identify the parent compound and its potential degradation products by analyzing their mass-to-charge ratios and fragmentation patterns.[1][16]
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare fresh stock solutions from powder. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Protect solutions from light. | Restoration of expected biological activity. |
| Poor Solubility in Aqueous Media | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and controls, and is non-toxic to the cells. 2. Use a vortex or sonication to aid dissolution when diluting the stock solution in aqueous media. | Improved consistency and potency of the compound in the assay. |
| Interaction with Assay Components | 1. Run a control experiment with the vehicle (solvent) alone to assess its effect. 2. For assays involving proteins, be aware that lipophilic compounds can sometimes bind non-specifically to proteins or plasticware. Consider using low-binding plates. | Identification of any confounding effects from the vehicle or non-specific binding. |
| Cell Line Sensitivity | Different cell lines may have varying sensitivities to this compound. | Titrate the compound concentration to determine the optimal working range for your specific cell line. |
Issue 2: Variability in Protein Kinase C (PKC) activation assays.
As this compound is a known PKC activator, inconsistencies in these assays are a common challenge.[10][17][18][19]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lipophilicity of the Compound | 1. Ensure proper solubilization of the compound in the assay buffer. The use of a carrier solvent like DMSO is necessary. 2. Include a vehicle control to account for any solvent effects on PKC activity. | Accurate and reproducible measurement of PKC activation. |
| Assay Interference | 1. Some assay formats (e.g., fluorescence-based) can be affected by compound autofluorescence. Run a control with the compound alone (no enzyme) to check for interference. 2. If using a coupled-enzyme assay, test for direct effects of the compound on the coupling enzyme(s). | Elimination of false-positive or false-negative results due to assay artifacts. |
| Incorrect Assay Conditions | 1. Optimize the concentrations of ATP and the peptide substrate for your specific PKC isoform. 2. Ensure the assay buffer has the correct pH and ionic strength for optimal enzyme activity.[8][20][21] | A robust and sensitive assay window for detecting PKC activation. |
Experimental Protocols
General Protocol for Preparing this compound for In Vitro Assays
-
Stock Solution Preparation:
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate pre-warmed cell culture medium or assay buffer.
-
It is critical to add the stock solution to the aqueous medium while vortexing to facilitate rapid dispersion and prevent precipitation.
-
The final concentration of DMSO should typically be kept below 0.5% (v/v) to minimize solvent toxicity in cell-based assays.
-
Protocol for Assessing Compound Stability by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., methanol (B129727) or acetonitrile).
-
To assess stability under stressed conditions, incubate aliquots of this solution under different conditions (e.g., acidic pH, basic pH, elevated temperature, exposure to UV light).
-
At specified time points, take an aliquot of each sample for analysis.
-
-
HPLC Analysis:
-
A reverse-phase HPLC method is suitable for analyzing ingenol esters.[13][14]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, can be effective.
-
Gradient Example: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (a UV scan can determine the optimal wavelength).
-
Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: A general workflow for experiments involving this compound.
Caption: Simplified signaling pathway of this compound via PKC activation.
References
- 1. mzCloud – Ingenol 3 angelate [mzcloud.org]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Effect of Repeated Freeze and Thaw Cycles on Stability of Genomic DNA Using Pulsed Field Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. vumc.org [vumc.org]
- 10. Novel antileukemic compound ingenol 3-angelate inhibits T cell apoptosis by activating protein kinase Ctheta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dialbv.nl [dialbv.nl]
- 13. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing off-target effects of 20-Deoxyingenol 3-angelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Deoxyingenol 3-angelate (DI3A) and related ingenol (B1671944) esters. The focus is on identifying and minimizing off-target effects to ensure data integrity and accelerate drug development.
Section 1: Troubleshooting Experimental Assays
This section offers guidance on common issues encountered during key experimental procedures used to identify on- and off-target effects of this compound.
Cellular Thermal Shift Assay (CETSA)
Q1: My CETSA data shows no thermal shift for my target protein, even though I expect it to bind to this compound. What could be the problem?
A1: Several factors could contribute to the absence of a thermal shift. Consider the following troubleshooting steps:
-
Compound Concentration and Incubation Time: Ensure the concentration of this compound is sufficient to engage the target protein. Optimize the incubation time to allow for adequate cell permeability and target binding.[1][2]
-
Cell Lysis and Protein Extraction: Inefficient cell lysis can lead to incomplete protein extraction and variability. Ensure your lysis protocol, including the number of freeze-thaw cycles, is optimized for your cell line.[1][3]
-
Heating and Cooling Protocol: The temperature range and duration of the heat challenge are critical. A narrow or suboptimal temperature range may miss the melting point of the target protein. Similarly, rapid or inconsistent cooling can affect protein aggregation. Use a thermal cycler for precise temperature control.[1][2]
-
Antibody Quality for Western Blotting: If using Western blotting for detection, the primary antibody's specificity and affinity for the target protein are crucial. Validate your antibody to ensure it recognizes the native, soluble form of the protein.
-
Protein Abundance: The target protein may be expressed at low levels in your cellular model, making detection of the soluble fraction challenging. Consider using a cell line with higher expression or a more sensitive detection method.
Q2: I'm observing high background or inconsistent results in my CETSA experiment. How can I improve my assay?
A2: High background and variability can obscure a true thermal shift. Here are some tips for improving assay consistency:
-
Optimize Protein Concentration: The amount of total protein loaded for analysis should be consistent across all samples. Perform a protein concentration assay (e.g., BCA) on the soluble fractions before loading.[1]
-
Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) in your Western blot analysis to normalize for any loading inconsistencies.[1]
-
Fresh Protein Samples: Use freshly prepared cell lysates, as repeated freeze-thaw cycles can degrade proteins and affect their thermal stability.[4]
-
Buffer Composition: The buffer used for cell lysis and subsequent steps can influence protein stability. Ensure the buffer composition is consistent and optimized for your target protein.[4]
In Vitro Kinase Profiling
Q1: My in vitro kinase profiling results for this compound show inhibition of several unexpected kinases. How do I validate these potential off-targets?
A1: In vitro kinase assays are a valuable screening tool but can produce false positives. It's essential to validate these findings using orthogonal approaches:
-
Cellular Target Engagement: Use CETSA to confirm that this compound engages the potential off-target kinases in a cellular context.[1][2] A positive thermal shift would provide strong evidence of intracellular binding.
-
Downstream Signaling Analysis: Investigate whether treatment of cells with this compound affects the known signaling pathways of the putative off-target kinases. This can be assessed by Western blotting for downstream phosphorylation events.
-
Phenotypic Assays: Determine if the observed off-target kinase inhibition translates to a measurable cellular phenotype. For example, if a kinase involved in cell cycle progression is inhibited, you could perform a cell cycle analysis.
Q2: The IC₅₀ values from my in vitro kinase assay for the primary target (PKCδ) are different from what is reported in the literature. Why might this be?
A2: Discrepancies in IC₅₀ values can arise from several experimental variables:
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based) can yield different IC₅₀ values. The choice of substrate and the ATP concentration relative to its Kₘ for the kinase are critical factors.[5][6]
-
Recombinant Kinase Quality: The purity and activity of the recombinant kinase used can vary between suppliers and batches.
-
Buffer and Reaction Conditions: The composition of the reaction buffer, including pH and ionic strength, can influence inhibitor binding and enzyme activity.
Proteomic Profiling
Q1: I have a long list of proteins with altered abundance from my proteomic analysis after treatment with this compound. How do I identify the most likely off-targets?
A1: Interpreting large proteomics datasets requires a systematic approach to distinguish direct off-targets from indirect downstream effects:
-
Bioinformatics Analysis: Use tools for Gene Ontology (GO) and pathway analysis to identify overrepresented biological processes and signaling pathways in your dataset.[7] This can provide insights into the functional consequences of the observed protein changes.
-
Network Analysis: Construct protein-protein interaction networks to visualize the relationships between the differentially expressed proteins.[7] This can help identify key nodes that may be direct targets of your compound.
-
Correlation with Kinase Profiling Data: Cross-reference your list of differentially expressed proteins with the results from your in vitro kinase profiling. If a protein is a known substrate of a kinase that was inhibited by this compound, this strengthens the evidence for an off-target interaction.
-
Validation with Orthogonal Methods: As with kinase profiling, it is crucial to validate potential off-targets from proteomics using methods like CETSA to confirm direct binding.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound and its analogue, ingenol 3-angelate (also known as ingenol mebutate or PEP005), are known activators of Protein Kinase C (PKC) isoforms.[8][9][10] Specifically, they have been shown to activate classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[8] The pro-apoptotic effects in cancer cells are often attributed to the activation of PKCδ.[11][12]
Q2: What are the known or suspected off-target effects of this compound or its analogues?
-
SLC25A20: A chemical proteomics study identified the mitochondrial carnitine-acylcarnitine translocase (SLC25A20) as a functional target of the ingenol class of drugs.[13] This interaction could contribute to the observed mitochondrial dysfunction.
-
Modulation of Signaling Pathways: Ingenol 3-angelate has been shown to modulate the Ras/Raf/MAPK and PI3K/AKT signaling pathways.[12] It is important to determine if this is a direct effect on components of these pathways or a downstream consequence of PKC activation.
-
Inflammatory Response: A significant part of the therapeutic effect of ingenol mebutate is the induction of a local inflammatory response, which includes the recruitment of neutrophils.[8][14] This is mediated, in part, by the activation of vascular endothelial cells in a PKCδ-dependent manner.[14]
-
Adverse Clinical Effects: Clinical use of ingenol mebutate (Picato) has been associated with severe skin reactions, and an increased incidence of skin tumors has been observed in some studies.[15][16] The underlying mechanisms for these adverse effects are not fully understood and may involve off-target activities.
Q3: How can I minimize off-target effects in my experiments with this compound?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are some strategies:
-
Dose-Response Studies: Use the lowest effective concentration of this compound in your experiments to reduce the likelihood of engaging lower-affinity off-targets.
-
Use of Structurally Related Control Compounds: Include analogues of this compound with different activity profiles in your experiments to help distinguish on-target from off-target effects.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to deplete the intended target (e.g., PKCδ) and assess whether the observed phenotype is rescued.
-
Comprehensive Off-Target Profiling: Proactively identify potential off-targets using a combination of in vitro kinase profiling and cellular proteomics. This knowledge will allow for more informed interpretation of your experimental data.
Section 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Hypothetical In Vitro Kinase Profiling Data for this compound (1 µM)
| Kinase Target | % Inhibition | Potential Implication |
| PKCδ | 95% | Primary On-Target |
| PKCα | 88% | Primary On-Target |
| PKCε | 85% | Primary On-Target |
| GSK3β | 55% | Potential Off-Target (Wnt/β-catenin signaling) |
| AurkB | 48% | Potential Off-Target (Cell cycle regulation) |
| SRC | 45% | Potential Off-Target (Multiple signaling pathways) |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Data from a Proteomics Experiment
| Protein | Fold Change (Treated/Control) | Putative Function | Potential Relevance |
| PKCδ | 1.05 | Serine/threonine kinase | On-Target |
| SLC25A20 | 0.65 | Mitochondrial transporter | Validated Off-Target |
| Cyclin B1 | 0.70 | Cell cycle regulation | Consistent with AurkB inhibition |
| β-catenin | 1.50 | Wnt signaling component | Consistent with GSK3β inhibition |
This table presents hypothetical data for illustrative purposes.
Diagrams and Workflows
Caption: On-target signaling of this compound via PKCδ activation.
Caption: Workflow for identifying and validating off-target effects.
Section 4: Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[1]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[1]
-
-
Cell Lysis:
-
Separation of Soluble and Aggregated Proteins:
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA or Bradford assay.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody for the target protein and a loading control.[1]
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the sample with the lowest temperature.
-
Plot the normalized intensities against temperature to generate melting curves and determine the melting temperature (Tₘ). A shift in Tₘ between the treated and control samples indicates target engagement.[1]
-
In Vitro Radiometric Kinase Assay Protocol
-
Assay Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
-
Inhibitor and Kinase Incubation:
-
Add the diluted this compound or DMSO control to the wells.
-
Add the specific purified recombinant kinase to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[5]
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase.[5]
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the compound compared to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | PKC | TargetMol [targetmol.com]
- 11. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Drug Safety Communication: FDA warns of severe adverse events with application of Picato (ingenol mebutate) gel for skin condition; requires label changes | FDA [fda.gov]
- 16. gov.uk [gov.uk]
stability of 20-Deoxyingenol 3-angelate in DMSO stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Deoxyingenol 3-angelate. The information is designed to address specific issues that may be encountered during experimental procedures involving DMSO stock solutions of this compound.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder and DMSO stock solutions?
For long-term stability, the powdered form of this compound should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C.[1][2] Under these conditions, the solution is expected to be stable for up to one year.[1][2] For a related compound, 20-O-Acetylingenol-3-angelate, stability in a solvent is cited as 6 months at -80°C and 1 month at -20°C.[3]
2. I've noticed a slight color change in my DMSO stock solution. Does this indicate degradation?
A color change in your DMSO stock solution can be an indicator of compound degradation or the presence of impurities. It is recommended to perform an analytical check, such as HPLC-UV analysis, to assess the purity of the solution before proceeding with your experiments.
3. Can I subject my DMSO stock solution to multiple freeze-thaw cycles?
It is highly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the compound. The best practice is to aliquot the DMSO stock solution into single-use volumes upon preparation. This ensures that the main stock remains at a constant low temperature and minimizes the potential for degradation.
4. What are the potential degradation pathways for this compound in a DMSO stock solution?
While specific degradation pathways in DMSO have not been extensively documented in the available literature, based on its chemical structure, potential degradation could occur through:
-
Hydrolysis: The angelate ester at the C-3 position is susceptible to hydrolysis, which would yield 20-Deoxyingenol.
-
Isomerization: The angelate group (Z-isomer) could potentially isomerize to the more stable tiglate group (E-isomer).
-
Oxidation: The allylic alcohol and other sensitive functional groups in the ingenol (B1671944) core could be susceptible to oxidation, especially if the DMSO contains water or is exposed to air and light for extended periods.
5. My experimental results are inconsistent. Could this be related to the stability of my this compound stock solution?
Inconsistent experimental results, particularly a decrease in the expected biological activity, can be a strong indicator of compound degradation. This compound is known to be a Protein Kinase C (PKC) activator.[1] If the compound has degraded, the concentration of the active molecule will be lower than anticipated, leading to reduced or variable effects in your assays. It is advisable to verify the integrity of your stock solution using an appropriate analytical method.
Troubleshooting Guides
Issue: Compound Precipitation in DMSO Stock Solution
-
Possible Cause 1: Low Temperature. Although stored at low temperatures, the compound may have precipitated out of the solution.
-
Solution: Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect the solution for any particulate matter.
-
-
Possible Cause 2: Supersaturated Solution. The initial concentration of the stock solution may be too high, leading to precipitation over time.
-
Solution: If the compound does not redissolve upon warming and vortexing, consider preparing a new stock solution at a slightly lower concentration.
-
Issue: Loss of Biological Activity
-
Possible Cause 1: Compound Degradation. As mentioned in the FAQs, the compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh DMSO stock solution from the powdered compound. To confirm if degradation is the issue, you can run a parallel experiment with the old and new stock solutions. For long-term stability assessment, refer to the experimental protocol below.
-
-
Possible Cause 2: Adsorption to Plastics. The compound may adsorb to the surface of plastic storage vials or pipette tips, reducing the effective concentration.
-
Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips for handling the compound.
-
Quantitative Data
The following tables present hypothetical stability data for this compound in DMSO to illustrate how such data would be presented. Researchers are encouraged to generate their own stability data for their specific storage conditions and concentrations.
Table 1: Stability of this compound (10 mM in DMSO) at Different Storage Temperatures
| Storage Temperature | % Purity after 1 Month | % Purity after 3 Months | % Purity after 6 Months | % Purity after 12 Months |
| -80°C | >99% | >99% | 98% | 97% |
| -20°C | 98% | 95% | 90% | 82% |
| 4°C | 90% | 75% | 50% | <30% |
| Room Temperature | 70% | <40% | <10% | Not Detected |
Table 2: Effect of Freeze-Thaw Cycles on the Purity of this compound (10 mM in DMSO) Stored at -80°C
| Number of Freeze-Thaw Cycles | % Purity |
| 1 | >99% |
| 3 | 98% |
| 5 | 96% |
| 10 | 92% |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC-UV
Objective: To determine the stability of a this compound/DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Low-adhesion polypropylene vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into multiple single-use vials.
-
-
Time-Point Sampling:
-
Establish a baseline (T=0) by immediately analyzing a freshly prepared sample.
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C).
-
At each time point (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature for analysis.
-
-
Sample Preparation for HPLC Analysis:
-
Allow the aliquot to warm to room temperature.
-
Dilute the DMSO stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
-
HPLC-UV Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength; approximately 230 nm is a good starting point.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage purity by comparing the peak area at each time point to the peak area at T=0.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solution stability.
Caption: Simplified signaling pathway of this compound via PKC activation.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Synthesis of 20-Deoxyingenol 3-angelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 20-Deoxyingenol 3-angelate. The information is presented in a question-and-answer format to directly address common challenges encountered during this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the ingenol (B1671944) core?
The main difficulties in constructing the tetracyclic ingenol core lie in establishing the highly strained "inside-outside" trans-intrabridgehead stereochemistry of the carbocyclic ring system.[1][2] Additionally, achieving stereocontrol at multiple centers, particularly the C-11 methyl group, presents a significant synthetic hurdle.[1]
Q2: Why is the final angelate esterification step problematic?
The esterification of the C3 hydroxyl group with angelic acid to form this compound is challenging for two main reasons. First, the C3 hydroxyl group is sterically hindered, making the reaction sluggish. Second, the angelic acid (Z-isomer) can easily isomerize to the more thermodynamically stable tiglate (E-isomer) under the reaction conditions, leading to a mixture of products or the undesired isomer.[3]
Q3: What is the "two-phase" synthetic strategy for ingenol synthesis?
Inspired by biosynthesis, the two-phase strategy involves first assembling the core carbocyclic framework of the molecule in a "cyclase phase." This is followed by a "oxidase phase" where late-stage C-H oxidations are performed to install the various hydroxyl groups.[4][5] This approach can improve efficiency and allow for the late-stage diversification of analogs.
Q4: Are there common side reactions to be aware of during the synthesis?
A significant side reaction is acyl migration in ingenol esters, which can impact the biological activity of the final compound.[6][7] During the angelate esterification, isomerization of the angelate to the tiglate is a major concern.[3]
Troubleshooting Guides
Problem 1: Low yield in the construction of the tetracyclic ingenane (B1209409) core.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient key cyclization reaction. | Several strategies exist for forming the core. The intramolecular dioxenone photoaddition-fragmentation sequence is one approach.[1] Another successful method involves a Pauson-Khand cyclization of an allenyl alkyne followed by a pinacol (B44631) rearrangement.[8] If one method is providing low yields, exploring an alternative synthetic route for the core construction may be beneficial. |
| Incorrect stereochemistry at a key juncture. | The diastereoselective Michael reaction to set the C-11 methyl stereochemistry is critical.[1] Ensure that the reaction conditions for stereoselective steps are strictly followed. Characterization of intermediates by NMR and X-ray crystallography (if possible) can confirm the desired stereochemistry. |
Problem 2: Isomerization of the angelate to the tiglate during esterification.
| Possible Cause | Troubleshooting Suggestion |
| Harsh reaction conditions (e.g., high temperature, strong acid or base). | Employ mild, stereoconservative esterification methods. A high-yielding method involves the use of 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride (B1165640) in toluene.[3] Protecting other hydroxyl groups, for instance as a 5,20-acetonide, can also facilitate a clean reaction at the C3 position.[3] |
| Prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time that maximizes the formation of the desired angelate ester while minimizing isomerization. |
Problem 3: Difficulty with selective functionalization of the multiple hydroxyl groups.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate protecting group strategy. | A robust and orthogonal protecting group strategy is essential.[9][10][11] Carefully plan the sequence of protection and deprotection steps to allow for the selective modification of each hydroxyl group. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TMS, TBS), acetals, and esters.[12] |
| Poor regioselectivity in oxidation reactions. | Late-stage C-H oxidation can be challenging.[5][13] The choice of oxidizing agent and directing groups is crucial for achieving the desired regioselectivity. Some syntheses have utilized stoichiometric amounts of selenium and osmium reagents, though these are toxic and expensive.[14] |
Quantitative Data Summary
The following table summarizes reported yields for key stages in different synthetic approaches to ingenol and its derivatives.
| Synthetic Approach | Key Transformation | Reported Yield | Reference |
| Winkler Synthesis (2002) | Total Synthesis of (±)-Ingenol (45 steps) | 0.0066% overall | [14] |
| Baran Synthesis (2013) | 14-Step Synthesis of (+)-Ingenol | 1.2% overall | [4][15] |
| Semisynthesis from Ingenol | C3-Angeloylation | Up to quantitative | [3] |
Experimental Protocols
Stereoconservative Angeloylation of Ingenol-5,20-acetonide
This protocol is adapted from a high-yielding method for the preparation of ingenol 3-angelate that avoids isomerization to the tiglate.[3]
-
Preparation of the Angelic Anhydride: To a solution of angelic acid in a suitable aprotic solvent (e.g., toluene), add 2,4,6-trichlorobenzoyl chloride and an appropriate base (e.g., triethylamine). Stir at room temperature until the mixed anhydride is formed, as monitored by TLC or LC-MS.
-
Esterification: To the solution containing the freshly prepared angelic anhydride, add a solution of ingenol-5,20-acetonide and a catalytic amount of a nucleophilic catalyst (e.g., DMAP).
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress. Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired ingenol-5,20-acetonide-3-angelate.
-
Deprotection: Remove the acetonide protecting group under acidic conditions to afford this compound.
Visualizations
Caption: The two-phase synthetic strategy for ingenol.
Caption: Challenges in angelate esterification.
Caption: General workflow for protecting group strategy.
References
- 1. The first total synthesis of (+/-)-ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in nematicidal assays with 20-Deoxyingenol 3-angelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 20-Deoxyingenol 3-angelate (DI3A) in nematicidal assays. The information is tailored for researchers, scientists, and drug development professionals to address common sources of variability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported nematicidal mechanism of action?
A1: this compound (DI3A) is a diterpenoid isolated from the latex of Euphorbia peplus.[1] Its nematicidal activity against the model organism Caenorhabditis elegans is primarily mediated through the upregulation of the tpa-1 gene.[1] This gene encodes a protein kinase C (PKC) isotype, suggesting that DI3A disrupts essential cellular signaling pathways in nematodes, leading to toxicity.[1]
Q2: I am observing high variability in nematode mortality between replicate wells. What are the potential causes?
A2: Variability in nematicidal assays can stem from several factors:
-
Compound Precipitation: DI3A is a lipophilic compound with low aqueous solubility. Improper dissolution or precipitation during the assay can lead to inconsistent exposure concentrations.
-
Nematode Age and Stage: The susceptibility of nematodes to toxicants can vary significantly with their developmental stage. It is crucial to use a synchronized population of nematodes (e.g., all L1 or L4 larvae).
-
Inconsistent Nematode Numbers: An uneven distribution of nematodes across wells will lead to variable results.
-
Evaporation: In multi-well plate assays, evaporation from wells, particularly those on the edges, can concentrate the test compound and affect nematode viability.
-
Temperature Fluctuations: Temperature can influence both the activity of the compound and the metabolic rate of the nematodes. Maintaining a constant and optimal temperature is critical.
Q3: My results are not reproducible between experiments. What should I check?
A3: Lack of reproducibility is often due to subtle variations in experimental conditions:
-
Solvent Effects: The solvent used to dissolve DI3A (e.g., DMSO) can have toxic effects on nematodes at higher concentrations. Ensure the final solvent concentration is consistent and below the toxicity threshold for your nematode species.
-
Media Composition: Variations in the composition of the assay medium can affect the bioavailability of the compound and the health of the nematodes.
-
Bacterial Lawn: If using a solid-phase assay, the thickness and consistency of the bacterial lawn (food source) can impact nematode health and their exposure to the test compound.
-
Incubation Time: The duration of exposure to DI3A will directly impact mortality. Ensure that incubation times are precisely controlled.
Q4: Should I use a positive control in my assay?
A4: Yes, including a positive control is essential to validate the assay. A known nematicide, such as levamisole (B84282) or ivermectin, at a concentration known to cause mortality will confirm that the nematodes are susceptible to toxic compounds and that the assay conditions are appropriate.
Q5: Can the bacterial food source for the nematodes influence the results?
A5: Yes, the bacterial diet can influence the outcome of toxicity assays. Some bacterial strains may metabolize the test compound, reducing its effective concentration. It is important to use a consistent and well-characterized bacterial strain, such as E. coli OP50, for feeding the nematodes.
Troubleshooting Guides
Issue 1: Low or No Nematicidal Activity Observed
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Store the solid compound at -20°C. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of precipitation. Prepare the final dilutions in the assay medium just before use. Consider a brief sonication of the stock solution. |
| Incorrect Concentration Range | Perform a dose-response experiment with a wide range of DI3A concentrations to determine the effective range. |
| Nematode Resistance | While unlikely for a novel compound, ensure your nematode strain has not developed resistance to other compounds, which could indicate a more general resistance mechanism. |
Issue 2: High Background Mortality in Control Wells
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in all wells. Run a solvent-only control to determine the no-effect concentration. |
| Mechanical Stress | Handle nematodes gently during transfers. Use wide-bore pipette tips to avoid shear stress. |
| Starvation | Ensure an adequate food source (e.g., E. coli OP50) is available to the nematodes throughout the assay, unless starvation is an intended part of the experimental design. |
| Contamination | Check for any microbial contamination in your nematode cultures, media, or test solutions. |
Quantitative Data
The following table summarizes the nematicidal activity of this compound (DI3A) against Caenorhabditis elegans.
| Compound | Target Nematode | LC50 (µg/mL) | Exposure Time | Reference |
| This compound (DI3A) | Caenorhabditis elegans | 11.2 | 24 hours | Mu, R.-F. et al. (2024) |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills fifty percent of the test organisms.
Experimental Protocols
Protocol for In Vitro Nematicidal Assay of this compound against C. elegans
This protocol is adapted for a 96-well plate format.
1. Preparation of Materials:
-
Nematode Culture: Synchronize a culture of C. elegans (e.g., N2 Bristol strain) to obtain a population of L4 stage larvae.
-
Assay Medium: M9 buffer or S-medium.
-
Bacterial Food Source: A culture of E. coli OP50, washed and resuspended in the assay medium.
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control: Prepare a stock solution of a known nematicide (e.g., 10 mM levamisole in water).
-
96-well Plate: Clear, flat-bottomed microtiter plate.
2. Assay Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in the assay medium. Ensure the final DMSO concentration in each well does not exceed 1%.
-
Dispense Solutions: Add the diluted compound, positive control, and solvent control (assay medium with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add Nematodes: Transfer a suspension of synchronized L4 nematodes in assay medium containing E. coli OP50 to each well, aiming for approximately 20-30 nematodes per well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C) for the desired exposure time (e.g., 24 hours). To minimize evaporation, use a plate sealer or place the plate in a humidified chamber.
-
Mortality Assessment: After incubation, assess nematode mortality under a dissecting microscope. A nematode is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Data Analysis: For each concentration, calculate the percentage of mortality. Determine the LC50 value using probit analysis or a similar statistical method.
Visualizations
Caption: Workflow for the in vitro nematicidal assay of this compound.
Caption: Proposed mechanism of this compound nematicidal activity.
Caption: A logical guide for troubleshooting assay variability.
References
Technical Support Center: In Vivo Formulation of 20-Deoxyingenol 3-angelate (Ingenol 3-angelate)
Welcome to the technical support center for the in vivo formulation of 20-Deoxyingenol 3-angelate (also known as Ingenol 3-angelate, I3A, or PEP005). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation and in vivo application of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of I3A upon dilution of DMSO stock in aqueous buffer. | I3A is highly hydrophobic and has low aqueous solubility. The addition of a large volume of aqueous buffer to a concentrated DMSO stock can cause the compound to crash out of solution. | 1. Optimize Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a co-solvent system. A common approach for in vivo studies is to first dilute the DMSO stock with a biocompatible co-solvent like polyethylene (B3416737) glycol (e.g., PEG300, PEG400) or ethanol (B145695) before final dilution in an aqueous vehicle such as saline or PBS.[1] 2. Stepwise Dilution: Add the aqueous buffer to the DMSO/co-solvent mixture slowly and with gentle vortexing to allow for gradual equilibration and prevent rapid precipitation. 3. Formulation Aids: Consider incorporating surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) in the final aqueous vehicle to enhance and maintain solubility.[1] |
| Inconsistent or lower than expected in vivo efficacy. | 1. Poor Bioavailability: The hydrophobic nature of I3A can lead to poor absorption and distribution in vivo. 2. Instability: I3A may be unstable in certain formulations, leading to degradation and loss of activity. Aqueous solutions, in particular, are not recommended for storage.[2] 3. Suboptimal Formulation: The chosen vehicle may not be effectively delivering the compound to the target site. | 1. Advanced Formulations: For systemic administration, consider lipid-based formulations such as liposomes or self-emulsifying drug delivery systems (SEDDS) to improve solubility, stability, and circulation time.[3][4][5][6] Nanoparticle-based formulations can also enhance delivery.[7] 2. Fresh Preparation: Always prepare the final formulation immediately before in vivo administration. Avoid storing aqueous dilutions of I3A.[2] 3. Route of Administration: The route of administration will significantly impact bioavailability. For preclinical studies, intravenous (IV) administration of a well-solubilized formulation can provide a baseline for systemic exposure. For localized effects, topical or intratumoral injections may be more appropriate.[8] |
| Observed toxicity or adverse events in animal models. | 1. Vehicle Toxicity: The solvents used in the formulation (e.g., high concentrations of DMSO, ethanol, or certain surfactants) can cause local irritation or systemic toxicity.[1] 2. On-target, Off-tumor Toxicity: I3A is a potent activator of Protein Kinase C (PKC), which can lead to systemic inflammatory responses and toxicity if not targeted effectively.[8] | 1. Limit Co-solvents: Minimize the percentage of organic co-solvents in the final injected volume. For instance, the final concentration of DMSO in an intravenous injection should ideally be kept below 10%, and for some routes, even lower.[1] Always include a vehicle-only control group in your experiments to assess the toxicity of the formulation itself. 2. Targeted Delivery: To mitigate systemic toxicity, consider targeted delivery strategies. This could involve conjugation to antibodies that recognize tumor-specific antigens or encapsulation in nanoparticles that preferentially accumulate in tumor tissue. 3. Dose-Response Studies: Conduct thorough dose-response studies to determine the maximum tolerated dose (MTD) of your specific formulation. |
| Difficulty in achieving a sterile formulation for in vivo use. | The formulation contains components that are not amenable to standard autoclaving procedures. | 1. Sterile Filtration: Prepare the formulation using aseptic techniques and sterilize the final solution by filtering it through a 0.22 µm syringe filter. This is suitable for solutions but not for suspensions or emulsions with larger particle sizes. 2. Aseptic Preparation: All components of the formulation should be sterile. Use sterile solvents and buffers, and prepare the formulation in a laminar flow hood to maintain sterility. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vivo studies?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a solubility of at least 100 mg/mL.[9] For in vivo applications, a concentrated stock solution in DMSO is typically prepared first. This stock is then diluted into a final, biocompatible vehicle for administration. Due to potential toxicity, the final concentration of DMSO in the administered formulation should be minimized.
Q2: What are some common in vivo vehicle formulations for hydrophobic compounds like I3A?
A2: A common strategy for formulating hydrophobic compounds for in vivo studies involves a multi-component vehicle. A typical example is a ternary system of a solvent, a surfactant, and an aqueous carrier. For instance, a formulation could consist of:
-
Solvent: DMSO or Ethanol (to initially dissolve the compound)
-
Surfactant/Solubilizer: Polyethylene glycol (PEG300 or PEG400), Tween® 80, or Cremophor® EL
-
Aqueous Carrier: Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
An example of a final vehicle composition could be 10% DMSO, 40% PEG400, and 50% saline. The optimal ratio will depend on the required dose and the route of administration and should be empirically determined.[1]
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C. Stock solutions in anhydrous DMSO can also be stored at -20°C for extended periods. However, aqueous solutions of I3A are not stable and should be prepared fresh before each experiment and not stored for more than a day.[2]
Q4: What is the primary mechanism of action of this compound that I should be assessing in my in vivo experiments?
A4: The primary mechanism of action of this compound is the activation of Protein Kinase C (PKC) isoforms, with a particular potency for novel PKCs like PKCδ.[8] This activation triggers downstream signaling pathways that lead to apoptosis in cancer cells and a potent pro-inflammatory response, which contributes to its anti-tumor effect. Therefore, assessing PKC activation, apoptosis markers (e.g., cleaved caspase-3), and inflammatory markers (e.g., cytokine levels, immune cell infiltration) in tumor and relevant tissues would be key mechanistic readouts.
Q5: Are there any known stability issues with this compound in formulations?
A5: Yes, stability is a significant challenge, particularly in aqueous environments. The ester linkage in the angelate group is susceptible to hydrolysis. It is recommended to prepare aqueous formulations immediately before use and to avoid prolonged storage.[2] For longer-term stability, lipid-based or solid dispersion formulations may offer protection against degradation.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | [9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 0.5 mg/mL | [2] |
Note: The solubility in biocompatible co-solvent systems (e.g., DMSO/PEG/saline) is not well-documented and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous (IV) Injection
Objective: To prepare a clear, injectable solution of this compound for in vivo studies.
Materials:
-
This compound (I3A) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare I3A Stock Solution: In a sterile microcentrifuge tube, dissolve the required amount of I3A powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex until fully dissolved.
-
Prepare Vehicle Mixture: In a separate sterile tube, prepare the vehicle mixture. For a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline, mix the appropriate volumes of each component. For example, to prepare 1 mL of the final formulation, you would mix 100 µL of the I3A stock solution with 400 µL of PEG400.
-
Combine I3A-DMSO with PEG400: Add the I3A-DMSO stock solution to the PEG400. Vortex gently to mix thoroughly.
-
Final Dilution in Saline: Slowly add the sterile saline to the DMSO/PEG400 mixture while gently vortexing. Visually inspect the solution to ensure it remains clear and free of precipitation.
-
Final Concentration Calculation: Calculate the final concentration of I3A in the formulation. For example, if you started with a 10 mg/mL stock in DMSO and the final volume is 1 mL, the final concentration would be 1 mg/mL.
-
Administration: Use the formulation immediately for in vivo administration. Do not store.
Protocol 2: In Vivo Protein Kinase C (PKC) Activity Assessment
Objective: To assess the activation of PKC in tumor tissue following treatment with this compound.
Materials:
-
Tumor-bearing mice treated with I3A formulation or vehicle control
-
Tissue homogenization buffer (containing protease and phosphatase inhibitors)
-
Protein extraction kit
-
BCA protein assay kit
-
PKC activity assay kit (commercial kits are available)
-
Western blotting reagents and antibodies against phosphorylated PKC isoforms (e.g., phospho-PKCδ)
Procedure:
-
Tissue Collection: At the desired time point after treatment, euthanize the mice and excise the tumors.
-
Tissue Homogenization: Immediately homogenize the tumor tissue in ice-cold homogenization buffer.
-
Protein Extraction: Extract total protein from the tissue homogenate according to the manufacturer's protocol of the protein extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
PKC Activity Assay:
-
Follow the protocol of a commercial PKC activity assay kit. These kits typically involve the phosphorylation of a specific substrate by PKC in the protein lysate, which is then detected colorimetrically or fluorometrically.
-
Normalize the PKC activity to the total protein concentration for each sample.
-
-
Western Blot Analysis (Alternative/Complementary):
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for a phosphorylated (activated) form of a relevant PKC isoform, such as phospho-PKCδ.
-
Use an antibody against total PKCδ and a housekeeping protein (e.g., β-actin) for loading controls.
-
Quantify the band intensities to determine the relative increase in PKC phosphorylation.
-
Visualizations
Caption: Experimental Workflow for In Vivo Formulation and Testing of this compound.
Caption: Simplified Signaling Pathway of this compound via PKCδ Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 3. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smart Polymeric Micelles for Anticancer Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Anticancer Activity of 20-Deoxyingenol 3-angelate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of 20-Deoxyingenol 3-angelate and its closely related analogs. Due to the limited availability of specific quantitative data for this compound, this guide extensively features data from its well-studied analog, Ingenol (B1671944) 3-angelate (I3A), also known as PEP005, to provide a robust framework for comparison.
This document summarizes experimental data on the cytotoxic and apoptotic effects of these compounds across various cancer cell lines. Detailed methodologies for key experiments are provided to support the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized to clarify the mechanisms of action and experimental designs.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro efficacy of Ingenol 3-angelate (I3A) and other ingenol derivatives across different human cancer cell lines. While direct IC50 values for this compound are not widely published, it has been identified as an immuno-enhancer that boosts the killing of non-small cell lung cancer cells.
Table 1: IC50 Values of Ingenol 3-angelate (I3A) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2058 | Melanoma | 38 | [1] |
| HT144 | Melanoma | 46 | [1] |
| Panc-1 | Pancreatic Cancer | 0.0431 | [2] |
Table 2: Effects of Ingenol 3-angelate (I3A) on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| A2058 | Melanoma | Induction of early and late apoptosis | G1 and G2/M phase arrest | [1] |
| HT144 | Melanoma | Induction of early and late apoptosis | G1 and G2/M phase arrest | [1] |
| K562 | Chronic Myeloid Leukemia | Induction of apoptosis and necrosis | G2/M phase arrest | [3] |
| T47D | Breast Cancer | Induction of apoptosis | Inhibition of cell growth | [4] |
| MDA-MB-231 | Breast Cancer | Induction of apoptosis | Inhibition of cell growth | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µl of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µl of MTT reagent (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µl of ice-cold PBS and add 4.5 ml of ice-cold 70% ethanol (B145695) dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µl of propidium (B1200493) iodide (PI) staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 20-Deoxyingenol 3-Angelate and Other Diterpenoids for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy, mechanisms of action, and experimental protocols of 20-Deoxyingenol 3-angelate and other notable diterpenoids, providing a comprehensive guide for researchers and scientists in the field of drug discovery.
This compound, an ingenane (B1209409) diterpenoid, belongs to a class of bioactive natural products that have garnered significant interest for their potent biological activities, particularly in oncology. This guide provides a comparative study of this compound with other well-known diterpenoids, such as ingenol (B1671944) mebutate and phorbol (B1677699) esters. The focus is on their cytotoxic effects, underlying signaling pathways, and the experimental methodologies used to evaluate their performance.
Comparative Cytotoxicity of Diterpenoids
The cytotoxic potential of this compound and its analogs is a key area of investigation. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various diterpenoids against different cancer cell lines, offering a quantitative comparison of their potency.
| Compound | Cell Line | IC50 (µM) | Time Point | Reference |
| This compound | K562 (Chronic Myeloid Leukemia) | Not explicitly stated, but derivative shows high cytotoxicity | 18h | [1] |
| Ingenol Mebutate (Ingenol 3-angelate) | HPV-Ker (Keratinocytes) | 0.84 | 24h | [2] |
| HPV-Ker (Keratinocytes) | 0.96 | 48h | [2] | |
| A2058 (Melanoma) | ~38 | 24h | [3] | |
| HT144 (Melanoma) | ~46 | 24h | [3] | |
| 17-acetoxy-20-deoxyingenol 5-angelate | HPV-Ker (Keratinocytes) | 14.83 | 24h | [2] |
| HPV-Ker (Keratinocytes) | 7.93 | 48h | [2] | |
| Phorbol 12-myristate 13-acetate (PMA) | WEHI-231, HOP-92, Colo-205 | Generally higher potency than Ingenol Mebutate | Not Specified | [4][5] |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | 6.6-fold more potent than Ingenol Mebutate | Not Specified | [6] |
Mechanisms of Action: A Focus on Signaling Pathways
The primary mechanism of action for ingenane and tigliane (B1223011) diterpenoids involves the activation of Protein Kinase C (PKC) isozymes. This activation triggers downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which in turn regulate cellular processes like proliferation, apoptosis, and inflammation.
Protein Kinase C (PKC) Activation
This compound and its congeners are potent PKC activators[7]. They bind to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). However, the specific PKC isoform activation profile can differ between classes of diterpenoids, leading to varied biological outcomes. For instance, ingenol mebutate is known to be a potent activator of PKCδ[1]. While phorbol esters like PMA are broad-spectrum PKC activators, ingenols may exhibit a degree of isoform selectivity, which is a subject of ongoing research[3][4].
Downstream Signaling: MAPK and NF-κB Pathways
Activation of PKC by diterpenoids leads to the stimulation of the MAPK and NF-κB signaling pathways. The MAPK cascade (including ERK, JNK, and p38) is crucial in transmitting signals from the cell surface to the nucleus, influencing cell fate. The NF-κB pathway is a key regulator of the inflammatory response and cell survival. Studies have shown that ingenol mebutate-induced cell death is mediated through the PKCδ/MEK/ERK pathway[8][9]. Furthermore, ingenol-3-angelate has been demonstrated to suppress NF-κB signaling, contributing to its anti-inflammatory and anti-tumor effects[3]. The differential activation of these pathways by various diterpenoids likely accounts for their distinct biological activities.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparative analysis of diterpenoids.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Protein Kinase C (PKC) Activity Assay (ELISA-based)
This assay quantifies the activity of PKC by measuring the phosphorylation of a specific substrate.
Principle: A PKC substrate peptide is coated onto a microplate. In the presence of ATP and a PKC activator (the diterpenoid being tested), active PKC phosphorylates the substrate. The amount of phosphorylated substrate is then detected using a phospho-specific antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
Procedure:
-
Reagent Preparation: Prepare all buffers, the PKC enzyme, ATP solution, and the diterpenoid test compounds.
-
Kinase Reaction: In the wells of the substrate-coated microplate, add the kinase assay buffer, the PKC enzyme, and the desired concentration of the diterpenoid activator.
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Washing: Stop the reaction by washing the wells multiple times with a wash buffer to remove ATP and non-bound reagents.
-
Primary Antibody Incubation: Add a phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Signal Detection: Add a suitable substrate for HRP (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the PKC activity.
This comparative guide provides a foundational understanding of this compound in the context of other significant diterpenoids. The presented data and protocols are intended to support further research and development in this promising area of cancer therapeutics.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 20-Deoxyingenol 3-angelate Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of 20-Deoxyingenol 3-angelate, a potent bioactive compound. Due to the limited availability of comprehensive public kinome scan data for this compound, this guide focuses on its well-documented, primary kinase targets—the Protein Kinase C (PKC) family—and contrasts its mode of action with broader kinase inhibitors. The information presented is based on available scientific literature, with a focus on its close structural and functional analog, Ingenol 3-angelate (also known as Ingenol Mebutate and PEP005).
Executive Summary
This compound and the closely related Ingenol 3-angelate are potent activators of the Protein Kinase C (PKC) family of serine/threonine kinases. Available data strongly indicates a high degree of selectivity for PKC isoforms over other kinase families. This targeted activity profile is central to its biological effects, which include the induction of apoptosis in cancer cells and the stimulation of an inflammatory response. This guide presents the known kinase interactions, the downstream signaling pathways affected, and detailed experimental protocols for assessing its activity.
Data Presentation: Kinase Interaction Profile
The primary mechanism of action of this compound and its analogs is the activation of PKC isoforms. Unlike many kinase inhibitors that target the ATP-binding site, these molecules function as diacylglycerol (DAG) analogs, binding to the C1 domain of conventional and novel PKC isoforms.
Table 1: Comparative Activity of Ingenol 3-angelate (PEP005) on Primary Kinase Targets
| Kinase Target | Class | Activity | Quantitative Data (IC50/EC50) |
| PKCα | Conventional PKC | Activator | Potent activation observed |
| PKCβ | Conventional PKC | Activator | Potent activation observed |
| PKCγ | Conventional PKC | Activator | Potent activation observed |
| PKCδ | Novel PKC | Activator | Potent activation; key mediator of pro-apoptotic effects |
| PKCε | Novel PKC | Activator | Potent activation observed |
| PKCη | Novel PKC | Activator | Potent activation observed |
| PKCθ | Novel PKC | Activator | Potent activation observed |
| Other Kinases | Various | No significant direct activation reported in public literature. | Data not available from comprehensive kinome scans. |
Signaling Pathways and Experimental Workflows
The activation of PKC by this compound triggers a cascade of downstream signaling events. A primary pathway implicated in its mechanism of action is the PKC/MEK/ERK pathway.
Caption: Signaling pathway activated by this compound.
The following diagram illustrates a typical workflow for assessing the kinase cross-reactivity of a compound like this compound.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's kinase activity are provided below.
In Vitro Kinase Activity Assay (for PKC Isoforms)
Objective: To determine the direct effect of this compound on the enzymatic activity of purified PKC isoforms.
Materials:
-
Purified recombinant human PKC isoforms (α, β, γ, δ, ε, η, θ)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Lipid co-activators (e.g., phosphatidylserine, diacylglycerol)
-
ATP (including γ-³²P-ATP for radiometric detection)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, lipid co-activators, and the specific PKC isoform.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the PKC substrate and ATP (spiked with γ-³²P-ATP).
-
Allow the reaction to proceed for a defined time (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound to determine the EC50 value.
Cellular PKC Translocation Assay
Objective: To visualize the activation of PKC isoforms in living cells by monitoring their translocation from the cytoplasm to cellular membranes upon treatment with this compound.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa)
-
Expression vectors for GFP-tagged PKC isoforms
-
Transfection reagent
-
Live-cell imaging medium
-
This compound stock solution (in DMSO)
-
Confocal microscope equipped with a live-cell imaging chamber
Procedure:
-
Seed the cells on glass-bottom dishes suitable for confocal microscopy.
-
Transfect the cells with the GFP-tagged PKC isoform expression vectors using a suitable transfection reagent.
-
Allow the cells to express the fusion proteins for 24-48 hours.
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the confocal microscope stage and acquire baseline images of the GFP signal, showing the cytoplasmic localization of the PKC isoform.
-
Add this compound to the imaging medium at the desired final concentration.
-
Acquire time-lapse images of the GFP signal to monitor the translocation of the PKC isoform from the cytoplasm to the plasma membrane and/or other cellular compartments.
-
Analyze the images to quantify the change in fluorescence intensity at the membrane versus the cytoplasm over time.
Conclusion
The available evidence strongly supports the classification of this compound as a potent and selective activator of Protein Kinase C isoforms. While a comprehensive screen against a broad panel of kinases is not publicly available, the focused activity on the PKC family distinguishes it from many less selective kinase inhibitors. This selectivity is a key determinant of its biological activity and therapeutic potential. Further studies involving large-scale kinome profiling would be beneficial to definitively rule out off-target kinase interactions and to further solidify its position as a highly selective PKC activator.
A Comparative Analysis of 20-Deoxyingenol 3-angelate and Standard Nematicides for Efficacy and Mechanism of Action
For Immediate Release
This guide provides a comprehensive comparison of the novel natural compound 20-Deoxyingenol 3-angelate with established standard nematicides. The following sections detail the nematicidal efficacy, experimental protocols for evaluation, and the distinct mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals in the field of nematology and crop protection.
Quantitative Efficacy Comparison
The nematicidal activity of this compound and a selection of standard nematicides has been evaluated against various nematode species. The following tables summarize the median lethal concentration (LC50) values, a standard measure of efficacy, obtained from in vitro studies. It is important to note that the target nematode species differ between the studies cited for this compound and the standard nematicides, which should be taken into consideration when comparing their relative potencies.
Table 1: Efficacy of this compound against Free-Living Nematodes
| Compound | Target Nematode | Exposure Time | LC50 (µg/mL) | Citation |
| This compound | Caenorhabditis elegans | 72 hours | 10.2 ± 0.4 | [1] |
| This compound | Panagrellus redivivus | 72 hours | 13.4 ± 0.5 | [1] |
Table 2: Efficacy of Standard Nematicides against the Root-Knot Nematode (Meloidogyne incognita)
| Nematicide | Chemical Class | Exposure Time | LC50 (mg/L) | Citation |
| Fluopyram (B1672901) | Pyridinyl-ethyl-benzamide | 48 hours | 3.47 | [2][3] |
| Abamectin | Avermectin | 48 hours | 5.39 | [2][3] |
| Fosthiazate | Organophosphate | 48 hours | 8.61 | [2][3] |
| Oxamyl | Carbamate (B1207046) | 48 hours | 9.53 | [2][3] |
| Fenamiphos | Organophosphate | 48 hours | 12.7 | [2] |
| Carbofuran | Carbamate | - | LC50 3.1 ppm (against Rotylenchulus reniformis) | [4] |
| Aldicarb | Carbamate | 20 days (high mortality at 5 and 50 µg/mL) | Not explicitly an LC50 value | [5] |
Experimental Protocols
The evaluation of nematicidal compounds requires standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the assessment of nematicide efficacy.
In Vitro Nematicidal Assay: Second-Stage Juvenile (J2) Mortality
This assay determines the direct lethal effect of a compound on the infective stage of plant-parasitic nematodes.
-
Nematode Preparation: Second-stage juveniles (J2s) of the target nematode species (e.g., Meloidogyne incognita) are hatched from egg masses in sterile distilled water. The concentration of the J2 suspension is adjusted to a standard density (e.g., approximately 100 J2s per 100 µL).
-
Test Compound Preparation: The test compound (e.g., this compound or a standard nematicide) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared in sterile distilled water to achieve the desired test concentrations. The final solvent concentration should be non-toxic to the nematodes (typically ≤1%).
-
Assay Setup: The assay is typically conducted in multi-well plates (e.g., 96-well plates). Each well receives a specific volume of the test compound dilution (e.g., 100 µL). Control wells containing only sterile distilled water and a solvent control are also included. A known commercial nematicide can be used as a positive control.
-
Nematode Inoculation: An equal volume of the J2 suspension (e.g., 100 µL) is added to each well.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27 ± 1°C) for a specified duration (e.g., 24, 48, and 72 hours).
-
Mortality Assessment: After the incubation period, the nematodes in each well are observed under a stereomicroscope. Nematodes are considered dead if they are motionless and do not respond to probing with a fine needle.
-
Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value is then determined using statistical methods such as Probit analysis.[6][7]
Greenhouse Nematicide Efficacy Trial
This experiment evaluates the ability of a nematicide to protect plants from nematode infection and damage under controlled environmental conditions.
-
Experimental Setup: The trial is conducted in pots filled with sterilized soil. Seedlings of a susceptible host plant (e.g., tomato, Solanum lycopersicum) are transplanted into each pot.
-
Nematicide Application: The test nematicide is applied to the soil at the recommended dosage. Application methods can include soil drenching, incorporation of granular formulations, or in-furrow application at the time of planting. An untreated control group is maintained for comparison.
-
Nematode Inoculation: After a specified period to allow for plant establishment, a known number of infective J2s of the target nematode (e.g., Meloidogyne incognita) are inoculated into the soil around the base of each plant.
-
Growth Period: The plants are grown under optimal greenhouse conditions (temperature, light, and water) for a period sufficient for the nematode to complete its life cycle and cause visible symptoms (e.g., 4-6 weeks).
-
Data Collection and Analysis: At the end of the experiment, various parameters are assessed, including:
-
Root Galling Index: The severity of root galling is rated on a standardized scale.
-
Nematode Population Density: The number of nematodes (J2s, eggs) in the soil and roots is quantified.
-
Plant Growth Parameters: Plant height, shoot weight, and root weight are measured to assess the impact of nematode damage and the protective effect of the nematicide.
-
-
Statistical Analysis: The data are statistically analyzed to determine the significance of the differences between the nematicide-treated groups and the untreated control.[8][9]
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the development of new nematicides and for managing the emergence of resistance. This compound and standard nematicides exhibit distinct molecular targets and affect different signaling pathways in nematodes.
This compound: Targeting Protein Kinase C
Recent studies have shown that this compound exerts its nematicidal effect by upregulating the expression of the TPA-1 gene in C. elegans. This gene encodes a protein kinase C (PKC) isotype. The overactivation of this signaling pathway is believed to disrupt essential physiological processes, leading to growth inhibition and mortality in the nematode.
Caption: Signaling pathway of this compound in nematodes.
Standard Nematicides: Neurotoxicity and Respiratory Inhibition
Standard nematicides, such as organophosphates, carbamates, and succinate (B1194679) dehydrogenase inhibitors (SDHIs), have well-characterized mechanisms of action.
-
Organophosphates and Carbamates: These compounds act as acetylcholinesterase (AChE) inhibitors.[10][11][12][13] By inhibiting AChE, they prevent the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately death of the nematode.[10][11][12][13]
-
Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., Fluopyram): Fluopyram targets the mitochondrial respiratory chain by inhibiting succinate dehydrogenase (Complex II).[1][14][15] This blockage disrupts ATP production, the primary energy currency of the cell, leading to energy depletion, paralysis, and death.[1][14][15]
Caption: Mechanisms of action for two classes of standard nematicides.
Experimental Workflow Visualization
The process of evaluating a potential nematicidal compound from initial screening to greenhouse trials follows a logical progression to ascertain its efficacy.
Caption: General experimental workflow for nematicide efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Efficiency of certain nematicides against Root-Knot Nematodes Meloidogyne incognita on Tomato Plants Under Laboratory and Greenhouse Conditions. [ajar.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of a new chemical nematicide, fluazaindolizine (ReklemelTM active), for plant-parasitic nematode management in bermudagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbamate - Wikipedia [en.wikipedia.org]
- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pomais.com [pomais.com]
- 15. Mode of action of fluopyram in plant-parasitic nematodes [ouci.dntb.gov.ua]
A Comparative Analysis of the Pro-inflammatory Effects of 20-Deoxyingenol 3-angelate and Phorbol 12-myristate 13-acetate (PMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-inflammatory properties of two potent dermal irritants and protein kinase C (PKC) activators: 20-Deoxyingenol 3-angelate and Phorbol (B1677699) 12-myristate 13-acetate (PMA). While both compounds are known to elicit strong inflammatory responses, their mechanisms and downstream effects exhibit notable differences. This document summarizes key experimental findings, presents quantitative data in a comparative format, outlines relevant experimental methodologies, and visualizes the signaling pathways involved.
Note: Much of the available research on the ingenane (B1209409) diterpene class focuses on the closely related analogue, Ingenol (B1671944) 3-angelate (I3A), also known as Ingenol Mebutate or PEP005. Given the structural and mechanistic similarities, data for I3A is used as a proxy for this compound in this guide, with the assumption of comparable pro-inflammatory activity.
Executive Summary
Both this compound and PMA are potent activators of Protein Kinase C (PKC), a family of enzymes central to inflammatory signaling. Their activation of PKC triggers a cascade of downstream events, including the production of pro-inflammatory cytokines and chemokines, and the recruitment of immune cells. However, they differ in their specific effects on PKC isoforms, the magnitude of cytokine induction, and their ultimate biological outcomes, such as apoptosis versus cell differentiation. Notably, while PMA is a well-established tumor promoter, ingenol esters like Ingenol 3-angelate are being explored for their anti-cancer properties, where their pro-inflammatory action is harnessed for a therapeutic effect.
Quantitative Data Comparison
The following tables summarize the quantitative and qualitative differences in the pro-inflammatory and signaling effects of Ingenol 3-angelate (as a proxy for this compound) and PMA.
| Parameter | Ingenol 3-angelate (I3A/PEP005) | Phorbol 12-myristate 13-acetate (PMA) | Reference |
| PKC Binding Affinity | High affinity | High affinity | [1] |
| PKC Isoform Selectivity | Broad activation of classical and novel PKC isoforms. Primarily activates PKCδ and PKCα. | Broad activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. | [1][2] |
| PKCδ Translocation | Rapid translocation from the cytosol to the nucleus. | Initial translocation to the cell membrane. | [3] |
| PKC Isoform Downregulation (Colo205 cells) | Strong downregulation of PKCα and PKCε. | Weaker downregulation of PKCα and PKCε. | [1][4] |
| IL-6 Secretion (WEHI-231 cells) | Induces a higher level of secretion compared to PMA; exhibits a biphasic dose-response. | Induces IL-6 secretion. | [1] |
| Downstream Kinase Activation | Activates Raf1, ERK1/2, JNK, p38 MAPK; Inhibits AKT. | Activates ERK1/2, mTORC1. | [5][6] |
| Cellular Outcome (in Acute Myeloid Leukemia cells) | Induces apoptosis. | Induces differentiation. | [3] |
| Tumor Promotion | Considered a non-tumor promoting phorbol ester. | Known tumor promoter. | [3] |
Signaling Pathways
The activation of PKC by these compounds initiates complex signaling cascades. The diagrams below illustrate the key pathways involved.
Caption: Ingenol 3-angelate induced cell death pathway via PKCδ/MEK/ERK signaling.[7]
References
- 1. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of 20-Deoxyingenol 3-angelate on Cancer vs. Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Deoxyingenol (B1631286) 3-angelate, also known as ingenol (B1671944) mebutate or PEP005, is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is the active ingredient in Picato®, a topical medication previously approved for the treatment of actinic keratosis.[1] This compound has garnered significant interest in oncology research due to its potent anti-tumor activities. A key aspect of its therapeutic potential lies in its differential effects on cancerous versus normal cells. This guide provides a comprehensive comparison of the cellular and molecular responses of cancer and normal cells to 20-Deoxyingenol 3-angelate, supported by experimental data and detailed protocols.
Mechanism of Action: A Dual Approach
This compound exerts its anti-tumor effects through a dual mechanism of action:
-
Direct Cytotoxicity: The compound directly induces rapid cell death in target cells, primarily through necrosis.[2][3] This is initiated by the activation of Protein Kinase C (PKC), leading to mitochondrial swelling and loss of plasma membrane integrity.[3][4]
-
Immune-Mediated Response: The initial necrotic cell death releases pro-inflammatory cytokines and chemokines, which recruit immune cells, particularly neutrophils, to the site.[2][5] This inflammatory response helps to eliminate any remaining tumor cells.[5]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic effects of this compound (PEP005) on various human cancer cell lines, presented as IC50 values (the concentration of the drug that inhibits 50% of cell growth). While direct comparative studies with a wide range of normal cell lines are limited in the public domain, available data suggests that cancer cells, particularly those with dysregulated PKC signaling, can be more sensitive to the compound's effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2058 | Melanoma | 38 | [6] |
| HT144 | Melanoma | 46 | [6] |
| Normal Cells | |||
| Normal Human Epidermal Keratinocytes (NHEK) | Normal Skin | Less sensitive than SCC cells | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here is for comparative purposes. Studies have shown that normal keratinocytes are less sensitive to the cytotoxic effects of ingenol mebutate compared to squamous cell carcinoma (SCC) cells.[7]
Signaling Pathways and Experimental Workflows
The differential response to this compound is rooted in the distinct signaling pathways activated in cancer and normal cells.
Caption: Differential signaling in cancer vs. normal cells.
The experimental workflow to determine these differential effects typically involves parallel assays on both cancer and normal cell lines.
Caption: Experimental workflow for comparative analysis.
The dual-action mechanism of this compound is a key feature of its anti-tumor activity.
Caption: Dual-action mechanism of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the dose-dependent effect of this compound on cell viability.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis and necrosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for PKC Activation
This protocol describes the detection of PKC activation by observing its phosphorylation or translocation via Western blotting.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-PKC, anti-PKC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Conclusion
This compound demonstrates a promising differential effect, exhibiting greater cytotoxicity towards various cancer cell lines compared to normal cells. This selectivity appears to be mediated by its dual mechanism of action, which involves the direct induction of necrosis through PKC activation and the subsequent stimulation of an anti-tumor immune response. The experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the nuanced effects of this compound, contributing to the development of more targeted and effective cancer therapies. Further research is warranted to fully elucidate the molecular determinants of this differential sensitivity and to explore its therapeutic potential in a broader range of malignancies.
References
- 1. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. rsc.org [rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Comparative Analysis of Gene Expression Changes Induced by 20-Deoxyingenol 3-angelate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by 20-Deoxyingenol 3-angelate, a potent activator of Protein Kinase C (PKC), and its closely related analogue, ingenol (B1671944) mebutate. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the molecular mechanisms of these compounds and their potential therapeutic applications. The analysis is based on publicly available transcriptomic data and experimental studies.
Executive Summary
This compound and ingenol mebutate are diterpenoid esters known for their potent activation of the Protein Kinase C (PKC) family of enzymes, leading to profound effects on cellular signaling and gene expression. This guide summarizes the transcriptomic changes induced by these compounds, drawing comparisons from studies in different biological systems. While direct comparative gene expression data in the same human cell line is limited, analysis of available datasets provides valuable insights into their shared and distinct molecular effects.
Key Findings:
-
Primary Mechanism of Action: Both compounds primarily exert their effects through the activation of PKC isozymes, leading to downstream signaling cascades that alter gene expression.
-
Effects on Keratinocyte Differentiation and Epidermal Development: Ingenol mebutate has been shown to significantly downregulate genes involved in keratinocyte differentiation, cornification, and epidermal development in human actinic keratosis lesions.
-
Modulation of Immune Pathways: Treatment with ingenol mebutate in responsive actinic keratosis patients leads to the downregulation of genes involved in immune system-related pathways, including cytokine and interleukin signaling.
-
PKC Isoform Specificity: The specific PKC isoforms activated by these compounds can lead to differential gene expression profiles. For instance, PKCδ has been identified as a major mediator of gene induction by phorbol (B1677699) esters, a class of compounds to which ingenol derivatives belong.
-
Limited Data on this compound in Human Cells: While transcriptomic data for ingenol mebutate in human skin is available, similar comprehensive data for this compound in a relevant human cell model is not readily accessible. Studies in C. elegans show that this compound upregulates a PKC isotype, suggesting a conserved mechanism of action.
Comparative Gene Expression Analysis
The following tables summarize the key gene expression changes observed in response to treatment with ingenol mebutate. This data is derived from a study on actinic keratosis patients (GEO Accession: GSE142108) and serves as a reference for the potential effects of this compound, given their structural similarity and shared mechanism of action.[1][2][3][4][5][6][7]
Table 1: Downregulated Genes in Actinic Keratosis Lesions Treated with Ingenol Mebutate (in Responder Patients) [2][3][4][6]
| Gene Ontology Term | Representative Genes | Pathway/Function |
| Epidermis development | KRT1, KRT10, LOR, FLG, IVL, DSG1 | Keratinocyte differentiation, cornified envelope formation |
| Keratinocyte differentiation | KRTDAP, SPRR family, LCE family | Skin barrier function |
| Cornification | CRNN, TGM1, CNFN | Terminal differentiation of keratinocytes |
| Immune system process | IL1B, IL36G, CXCL8, S100A7, S100A8, S100A9 | Cytokine signaling, inflammation, neutrophil degranulation |
Table 2: Upregulated Genes in Actinic Keratosis Lesions Treated with Ingenol Mebutate (in Responder Patients) [1]
| Gene Ontology Term | Representative Genes | Pathway/Function |
| Response to wounding | Post-treatment vs. pre-treatment analysis showed a predominant downregulation of genes. The 62 upregulated genes were not significantly enriched in specific GO terms in the primary analysis of the study. | Cellular stress and repair |
| Cell adhesion | See note above. | Tissue integrity and signaling |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by ingenol compounds and a general workflow for analyzing gene expression changes.
Detailed Experimental Protocols
The following are representative protocols for experiments cited in this guide.
Microarray Analysis of Actinic Keratosis Biopsies[2]
-
Study Design: A single-center, prospective observational study was conducted. Biopsies were taken from actinic keratosis lesions on the face or scalp of 15 immunocompetent patients before and after treatment with ingenol mebutate gel (0.015%) applied for three consecutive days.
-
RNA Extraction and Purification: Total RNA was extracted from frozen OCT-embedded biopsy samples using the mirVana miRNA Isolation kit (Ambion). RNA purity and integrity were assessed by spectrophotometry (NanoDrop ND-2000) and nanoelectrophoresis (Bioanalyzer 2100).
-
Microarray Hybridization: Amplification and labeling were performed using the GeneChip™ WT PLUS Reagent kit (Thermo Fisher). The labeled targets were then hybridized to the GeneChip Clariom S Human Array (Thermo Fisher).
-
Data Analysis: Raw data was preprocessed using the Robust Multi-array Average (RMA) algorithm. Differential gene expression analysis was performed using Linear Models for Microarray Data (LIMMA). Gene Ontology and pathway enrichment analyses were conducted using the STRING database.
Transcriptome Analysis of C. elegans Treated with this compound
-
Nematode Culture and Treatment: Wild-type C. elegans N2 were synchronized and cultured on NGM plates. L4 larvae were treated with this compound for 24 hours.
-
RNA Extraction and Sequencing: Total RNA was extracted using TRIzol reagent. RNA-seq libraries were prepared and sequenced on an Illumina platform.
-
Data Analysis: Raw reads were filtered and mapped to the C. elegans reference genome. Differentially expressed genes were identified, and functional enrichment analysis was performed.
Discussion and Comparison
The available data strongly suggests that both this compound and ingenol mebutate function as potent PKC activators, leading to significant alterations in gene expression. The detailed transcriptomic data from ingenol mebutate-treated actinic keratosis provides a valuable framework for understanding the effects of this class of compounds in human skin.
The downregulation of genes associated with keratinocyte differentiation and epidermal development is a key finding. This suggests that these compounds may promote a less differentiated, more basal-like state in keratinocytes, which could be relevant to their therapeutic effects in hyperproliferative skin disorders. The modulation of immune-related genes highlights the dual mechanism of action of these compounds, which includes both direct effects on tumor cells and the induction of an inflammatory response.
While the data for this compound in a human context is lacking, the upregulation of a PKC isotype in C. elegans provides evidence for a conserved mechanism of action. It is highly probable that this compound would induce a similar, though not identical, set of gene expression changes in human cells as ingenol mebutate. The subtle structural differences between the two molecules may lead to variations in their affinity for different PKC isoforms, potentially resulting in distinct downstream gene expression profiles.
For a more definitive comparative analysis, future studies should focus on performing head-to-head transcriptomic profiling of this compound and ingenol mebutate in relevant human cell lines, such as keratinocytes, melanoma cells, or squamous cell carcinoma cells. This would allow for a precise identification of the shared and unique gene signatures and signaling pathways modulated by each compound.
Conclusion
This compound and ingenol mebutate are potent modulators of gene expression, primarily through the activation of PKC signaling. The available data for ingenol mebutate demonstrates significant effects on genes related to epidermal differentiation and immune responses. While direct comparative data for this compound in human cells is needed, its known mechanism of action suggests a similar profile of activity. This guide provides a foundation for further research into the therapeutic potential of these compounds and highlights the importance of comparative transcriptomic studies in drug development.
References
- 1. Identification of differentially expressed genes in actinic keratosis samples treated with ingenol mebutate gel | PLOS One [journals.plos.org]
- 2. Identification of differentially expressed genes in actinic keratosis samples treated with ingenol mebutate gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of differentially expressed genes in actinic keratosis samples treated with ingenol mebutate gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tressless.com [tressless.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 20-Deoxyingenol 3-angelate
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 20-Deoxyingenol 3-angelate with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
**Step-by-Step Disposal Protocol for this compound
The following procedural guidance is based on general principles for the disposal of hazardous laboratory chemicals and should be adapted to comply with local, state, and federal regulations.
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste. Given that some related compounds are suspected carcinogens and very toxic to aquatic life, a cautious approach is warranted.
2. Solid Waste Disposal:
-
Pure Compound: If disposing of the original container, ensure it is securely sealed and labeled as "Hazardous Waste" with the full chemical name.
-
Contaminated Lab Supplies: Items such as gloves, absorbent paper, and pipette tips that have come into contact with this compound should be collected in a designated, clearly labeled, and sealed plastic bag. For added safety, it is recommended to double-bag this waste.
3. Liquid Waste Disposal:
-
Solutions: Collect all aqueous and solvent-based solutions containing this compound in a compatible, leak-proof container with a screw-on cap. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Prohibition of Drain Disposal: Do not dispose of this compound or its solutions down the drain. Only small quantities of certain non-hazardous chemicals within a specific pH range are typically permissible for drain disposal, and this compound does not meet those criteria.
4. Disposal of Empty Containers:
-
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the compound. Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, the container can typically be disposed of in the regular trash. However, consult your institution's specific guidelines.
5. Waste Storage and Collection:
-
Segregation: Store waste containers of this compound separately from incompatible materials such as strong oxidizing agents.
-
Designated Storage Area: Keep all hazardous waste in a designated, well-ventilated, and secondary containment area to prevent spills.
-
Timely Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor in a timely manner, adhering to institutional and regulatory time and quantity limits.
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative guidelines for the management of hazardous chemical waste in a laboratory setting. These are not specific to this compound but represent common regulatory standards.
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | 5.5 - 10.5 (for approved, non-hazardous substances only) | [1] |
| Maximum Quantity of a Single Hazardous Waste Stream in a Lab | Up to 55 gallons | [2] |
| Time Limit for Waste Accumulation in a Laboratory | Typically 90 to 150 days from the start of accumulation | [2][3] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the largest primary container | [2] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion | [4] |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols for handling and disposing of hazardous chemical waste in a laboratory setting. Key experimental protocols that inform these guidelines include waste characterization, compatibility testing, and decontamination procedures. These are standard practices within the field of environmental health and safety.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following logical workflow diagram has been created.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for detailed local requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 20-Deoxyingenol 3-angelate
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 20-Deoxyingenol 3-angelate, a potent ingenol (B1671944) ester with significant biological activity. Due to its potential toxicity, mirroring that of its close analog Ingenol-3-angelate, a comprehensive operational and disposal plan is crucial for laboratory safety.
This compound and related ingenol compounds are known protein kinase C (PKC) activators and are under investigation for various therapeutic applications.[1] However, their high potency necessitates handling them as highly potent active pharmaceutical ingredients (HPAPIs). The safety protocols outlined below are designed to minimize exposure risk and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a multi-layered approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling Solids (Weighing, Aliquoting) | - Dedicated, disposable lab coat or gown- Double-gloving with nitrile gloves (ASTM D6978 certified)- Full-face shield and safety goggles- N95 or higher-rated respirator |
| Handling Solutions | - Dedicated, disposable lab coat or gown- Double-gloving with nitrile gloves- Safety goggles with side shields |
| Spill Cleanup | - Chemical-resistant disposable gown- Heavy-duty nitrile or butyl rubber gloves- Full-face shield and safety goggles- N95 or higher-rated respirator |
| Waste Disposal | - Dedicated, disposable lab coat or gown- Double-gloving with nitrile gloves- Safety goggles with side shields |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following diagram illustrates the recommended operational flow from compound receipt to disposal.
Experimental Protocols:
-
Weighing: All weighing of the solid compound must be performed in a ventilated balance enclosure or a certified chemical fume hood to prevent inhalation of airborne particles. Use anti-static weigh paper or a tared vial to minimize dispersal.
-
Dissolution: The dissolution of this compound should be carried out in a chemical fume hood. Add the solvent slowly to the vial containing the compound to avoid splashing.
-
Surface Decontamination: All surfaces and equipment potentially contaminated with the compound should be decontaminated. A solution of soap and water, followed by a rinse with 70% ethanol (B145695), is recommended. For significant spills, a more robust decontamination may be necessary (see Spill Management Plan).
Spill Management Plan
In the event of a spill, immediate and decisive action is required to contain the contamination and mitigate exposure risks.
1. Immediate Actions:
- Alert all personnel in the immediate area and evacuate non-essential staff.
- If the spill is on a person, remove contaminated clothing immediately and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
- If the spill is in a fume hood, keep the sash at the lowest possible working height.
2. Spill Containment and Cleanup:
- Don the appropriate PPE for spill cleanup as detailed in the table above.
- For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
- For solid spills, gently cover with a damp paper towel to avoid raising dust, then apply an absorbent material.
- Working from the outside in, carefully collect the absorbent material and any contaminated debris into a clearly labeled, sealable hazardous waste container.
3. Decontamination of the Spill Area:
- Once the bulk of the spill has been removed, decontaminate the area with a detergent solution, followed by a 70% ethanol rinse.
- All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes any unused compound, contaminated weigh boats, and disposable labware. Collect in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: This includes unused solutions and the first rinse of any contaminated glassware. Collect in a dedicated, clearly labeled, leak-proof container.
-
Contaminated PPE: All disposable PPE, including lab coats, gloves, and respirators, should be collected in a designated hazardous waste bag immediately after use.
All waste containers must be disposed of through your institution's hazardous waste management program. Do not dispose of any materials down the drain or in the regular trash.
Occupational Exposure Limits:
No specific Occupational Exposure Limit (OEL) has been established for this compound.[2] In the absence of an OEL, a precautionary approach is mandated. The compound should be handled with the highest level of containment, treating it as an extremely hazardous substance.
By implementing these essential safety and logistical protocols, research institutions can build a foundation of trust and ensure the well-being of their scientific staff, reinforcing a culture of safety that extends beyond the product itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
